molecular formula C18H39N2O7P B1163583 Methylcarbamyl PAF C-8

Methylcarbamyl PAF C-8

Cat. No.: B1163583
M. Wt: 426.5
InChI Key: OUTYDBKAYFQMHA-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methylcarbamyl PAF C-8 is the C-8 analog of Methylcarbamyl PAF C-16. Methylcarbamyl PAF C-16 is a stable analog of PAF C-16 with a half-life greater than 100 minutes in platelet poor plasma due to its resistance to degradation by PAF-AH. It is nearly equipotent with PAF C-16 in its ability to induce platelet aggregation both in isolated platelets and in platelet-rich plasma. In NRK-49 cells overexpressing the PAF receptor, both PAF C-16 and methylcarbamyl PAF C-16 cause the induction of c-myc, c-fos, and the activation of mitogen-activated protein kinase. Methylcarbamyl PAF C-16 induces G1 phase cell cycle arrest, suggesting a potential role for PAF in the inhibition of oncogenic transformation.

Properties

Molecular Formula

C18H39N2O7P

Molecular Weight

426.5

InChI

InChI=1S/C18H39N2O7P/c1-6-7-8-9-10-11-13-24-15-17(27-18(21)19-2)16-26-28(22,23)25-14-12-20(3,4)5/h17H,6-16H2,1-5H3,(H-,19,21,22,23)/t17-/m1/s1

InChI Key

OUTYDBKAYFQMHA-QGZVFWFLSA-N

SMILES

CCCCCCCCOC[C@@H](OC(N([H])C)=O)COP(OCC[N+](C)(C)C)([O-])=O

Synonyms

1-O-octyl-2-O-(N-methylcarbamoyl)-sn-glyceryl-3-phosphorylcholine

Origin of Product

United States

Foundational & Exploratory

Mechanistic Profile and Experimental Utility of Methylcarbamyl PAF C-8

[1][2]

Executive Summary

Methylcarbamyl PAF C-8 (1-O-octyl-2-O-methylcarbamyl-sn-glycero-3-phosphocholine) is a synthetic, metabolically stable analog of Platelet-Activating Factor (PAF).[1][2] Unlike naturally occurring PAF (typically C-16), which is rapidly degraded by PAF acetylhydrolases (PAF-AH), Methylcarbamyl PAF C-8 retains biological potency with a half-life exceeding 100 minutes in biological systems.[1][2][3]

Its defining characteristic is the combination of a short alkyl chain (C-8) at the sn-1 position and a methylcarbamyl group at the sn-2 position.[1][2] This unique structural configuration confers high aqueous solubility while maintaining high affinity for the PAF receptor (PAFR), making it an indispensable tool for studying sustained PAFR signaling, gene expression (c-fos, c-myc), and cell cycle modulation without the confounding variables of rapid hydrolysis or solvent toxicity.[1][2]

Chemical Biology & Structural Logic[1][2]

To understand the mechanism of action, one must first deconstruct the molecule's design, which overcomes the two primary limitations of natural PAF: instability and poor solubility.[1]

Structural Modifications and Functional Consequences[1]
Structural DomainNatural PAF (C-16)Methylcarbamyl PAF C-8Functional Consequence
sn-1 Position O-Hexadecyl (C16)O-Octyl (C8) Enhanced Solubility: The shorter C-8 chain significantly increases the Critical Micelle Concentration (CMC), allowing for higher solubility in aqueous buffers (up to 25 mg/mL in PBS) without carrier proteins like BSA.[1][2]
sn-2 Position O-AcetylO-Methylcarbamyl Enzymatic Resistance: The methylcarbamyl linkage is resistant to hydrolysis by PAF-AH (Lp-PLA2), preventing rapid inactivation and allowing for sustained receptor stimulation.[1][2]
sn-3 Position PhosphocholinePhosphocholineReceptor Recognition: Retains the critical polar headgroup required for PAFR binding pocket interaction.[1][2]
The "Equipotency" Paradox

Despite the reduction in hydrophobic chain length from C-16 to C-8, Methylcarbamyl PAF C-8 is reported to be equipotent to its C-16 counterpart in inducing platelet aggregation.[1][2] This suggests that the hydrophobic binding pocket of the PAF receptor (PAFR) is sufficiently engaged by the octyl chain, or that the increased bioavailability of the C-8 analog in aqueous environments compensates for any potential loss in intrinsic binding affinity.[1]

Mechanism of Action: Signal Transduction

Methylcarbamyl PAF C-8 acts as a potent, non-hydrolyzable agonist of the PAF Receptor (PAFR) , a G-protein coupled receptor (GPCR).[1][2] Its resistance to degradation allows it to drive signaling pathways for prolonged periods, revealing effects that transient natural PAF stimulation might fail to elicit, such as cell cycle arrest.[1]

Primary Signaling Cascade (Gq/11 Coupling)

Upon binding to the transmembrane domains of the PAFR, Methylcarbamyl PAF C-8 induces a conformational change that catalyzes the exchange of GDP for GTP on the G

1
  • PLC Activation: The G

    
    q-GTP complex activates Phospholipase C 
    
    
    (PLC
    
    
    ).[2]
  • Hydrolysis of PIP2: PLC

    
     hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2]
    
  • Calcium Mobilization: IP3 binds to IP3 receptors on the endoplasmic reticulum (ER), triggering a rapid release of intracellular Ca

    
    .
    
  • PKC Activation: The surge in Ca

    
     and the presence of DAG activate Protein Kinase C (PKC).
    
Downstream Effectors & Gene Expression

Unlike natural PAF, which provides a transient "pulse" of signaling, Methylcarbamyl PAF C-8 provides a "sustained" signal.[1] This is critical for activating the MAPK pathway and inducing immediate-early genes.[1][2]

  • MAPK/ERK Pathway: PKC-dependent phosphorylation of Raf-1 initiates the MEK/ERK cascade.[1][2] Phosphorylated ERK translocates to the nucleus.

  • Gene Induction: Sustained ERK activity leads to the transcription of proto-oncogenes c-fos and c-myc.[1][2]

  • Cell Cycle Arrest: In PAFR-overexpressing cells (e.g., NRK-49), this sustained signaling induces G1-phase cell cycle arrest, a phenomenon difficult to observe with rapidly degraded natural PAF.[1][2]

Visualization of Signaling Pathway[1]

PAFR_SignalingFigure 1: Signal Transduction Pathway of Methylcarbamyl PAF C-8cluster_membranePlasma Membranecluster_nucleusNucleusPAFRPAF Receptor(GPCR)GqGq ProteinPAFR->GqActivationLigandMethylcarbamylPAF C-8Ligand->PAFRBinding (Stable)PLCPLC-betaGq->PLCStimulatesPIP2PIP2PLC->PIP2IP3IP3PLC->IP3HydrolysisDAGDAGPLC->DAGCaCa2+ Release(ER Stores)IP3->CaBinds IP3RPKCPKCDAG->PKCCa->PKCCo-activationRafRaf-1PKC->RafPhosphorylationMEKMEKRaf->MEKERKERK1/2(Phosphorylated)MEK->ERKTFTranscription Factors(Elk-1, etc.)ERK->TFTranslocationGenesGene Expression(c-fos, c-myc)TF->GenesInductionCycleG1 Cell CycleArrestGenes->CycleDownstream Effect

[1][2]

Experimental Protocols

To ensure reproducibility, the following protocols utilize Methylcarbamyl PAF C-8's unique solubility and stability.

Protocol A: Platelet Aggregation Assay

This assay validates the biological activity of the C-8 analog compared to natural PAF.[1][2]

Reagents:

  • Methylcarbamyl PAF C-8 (Stock: 5 mg/mL in Ethanol).[1][2]

  • Washed Rabbit Platelets (approx.

    
     platelets/mL) in Tyrode’s buffer (pH 7.4) containing 1 mM 
    
    
    .

Workflow:

  • Preparation: Dilute the Methylcarbamyl PAF C-8 stock in PBS. Note: Due to high solubility, BSA carrier is not strictly required, but 0.1% BSA prevents non-specific loss to plastics.[1]

  • Baseline: Incubate platelet suspension at 37°C for 2 minutes in an aggregometer cuvette with stirring (1000 rpm).

  • Induction: Add Methylcarbamyl PAF C-8 to achieve a final concentration of 10 nM – 100 nM.

  • Measurement: Monitor light transmission (aggregation) for 5 minutes.

  • Validation: Aggregation should be irreversible due to the lack of ligand degradation.

Protocol B: Intracellular Calcium Flux (Fluorescence)

Used to quantify receptor activation kinetics.

Reagents:

  • Fura-2 AM or Fluo-4 AM (Calcium indicators).[1][2]

  • HEK-293 cells stably expressing hPAFR.[1][2]

Step-by-Step Methodology:

  • Loading: Incubate cells with 2 µM Fura-2 AM in HBSS for 30 minutes at 37°C.

  • Wash: Wash cells 2x with HBSS to remove extracellular dye. Resuspend in HBSS + 20 mM HEPES.

  • Baseline: Measure fluorescence ratio (340/380 nm excitation) for 30 seconds to establish baseline

    
    .
    
  • Stimulation: Inject Methylcarbamyl PAF C-8 (Final: 100 nM).

  • Observation: Record the peak response and the plateau phase .

    • Critical Insight: Unlike natural PAF, which shows a peak followed by rapid washout/desensitization, C-8 analogs often sustain the plateau phase longer due to persistent receptor occupancy.[1]

Experimental Workflow Diagram

Experimental_WorkflowFigure 2: Comparative Workflow for Methylcarbamyl PAF C-8 Assayscluster_prepPreparationcluster_assayAssay Selectioncluster_outcomeReadout AnalysisStockStock Solution(Ethanol)DilutionDilution in PBS(High Solubility)Stock->DilutionDirectAggPlatelet Aggregation(Turbidimetry)Dilution->AggCaFluxCalcium Flux(Fura-2/Fluo-4)Dilution->CaFluxGeneGene Expression(RT-PCR / Western)Dilution->GeneCurveIrreversibleAggregation CurveAgg->Curve>100 nMSignalSustained Ca2+PlateauCaFlux->SignalPeak + PlateauArrestG1 Cell CycleArrestGene->ArrestLong-term incub.

[1][2]

Strategic Application in Drug Discovery[1]

Researchers should select Methylcarbamyl PAF C-8 over natural PAF or C-16 analogs in the following scenarios:

  • High-Throughput Screening (HTS): The C-8 analog's superior solubility minimizes the risk of precipitation in robotic liquid handlers and microplates, reducing false negatives in HTS campaigns.[1][2]

  • Long-Duration Studies: For experiments requiring stimulation >30 minutes (e.g., cell cycle analysis, protein expression), natural PAF is unsuitable due to rapid enzymatic degradation.[1] Methylcarbamyl PAF C-8 remains stable, ensuring the observed phenotype is due to receptor activation, not metabolite effects.[1]

  • Metabolic Stability Controls: It serves as a positive control to distinguish between receptor desensitization (which affects both natural and stable analogs) and ligand degradation (which affects only natural PAF).

References

  • Kume, K., & Shimizu, T. (1997). Platelet-activating factor (PAF) induces growth stimulation, inhibition, and suppression of oncogenic transformation in NRK cells overexpressing the PAF receptor.[1][4] Journal of Biological Chemistry, 272(36), 22898-22904.[1][2][4] [Link]

  • O'Flaherty, J. T., et al. (1987). Metabolism of platelet-activating factor (1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine) by human neutrophils.[1][2][5] Journal of Immunology, 139(12), 4170-4177.[1][2] [Link]

  • Travers, J. B., et al. (1998). Identification of a Platelet-activating Factor-mediated Activated Signal Transduction Pathway in the Human Keratinocyte Cell Line A431.[1][2] Journal of Biological Chemistry, 273, 7832-7838.[1] [Link]

An In-Depth Technical Guide to the Methylcarbamyl PAF C-8 Signaling Pathway in Cancer Cells

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The lipid mediator Platelet-Activating Factor (PAF) and its signaling axis, mediated through the PAF receptor (PAFR), are increasingly recognized for their pivotal roles in cancer pathophysiology.[1][2][3] Activation of this pathway is implicated in oncogenic transformation, metastasis, angiogenesis, and resistance to therapy.[2][4] This guide focuses on Methylcarbamyl PAF C-8 (mc-PAF C-8), a non-hydrolyzable synthetic analog of PAF, which serves as a powerful tool for dissecting the sustained signaling events downstream of the PAF receptor in cancer cells. Due to its resistance to degradation by PAF acetylhydrolases, mc-PAF C-8 allows for precise and prolonged activation of the PAFR, revealing its deep-seated connections to core cancer signaling networks, including the PI3K/Akt/mTOR and Raf/MEK/ERK pathways. We will detail the molecular mechanics of this pathway, provide validated experimental protocols for its investigation, and discuss the burgeoning therapeutic strategies aimed at targeting this critical oncogenic axis.

Introduction: The Platelet-Activating Factor (PAF)/PAFR Axis in Oncology

Platelet-Activating Factor (PAF) is a potent, biologically active phospholipid that exerts its effects through a specific G-protein coupled receptor, the PAF receptor (PAFR).[2][5] While initially identified for its role in platelet aggregation and inflammation, the PAF/PAFR axis is now established as a significant contributor to cancer progression.[1][3][6][7] Many types of cancer cells not only express PAFR on their surface but can also produce PAF themselves, creating an autocrine or paracrine loop that fuels tumor growth and survival.[2]

High PAFR expression has been correlated with increased tumor aggressiveness, metastasis, and poorer overall survival rates in various cancers, including non-small cell lung cancer (NSCLC) and esophageal squamous cell carcinoma.[2][8] The signaling initiated by PAFR is pleiotropic, influencing a wide array of cellular processes that are hallmarks of cancer:

  • Proliferation and Survival: Activation of PAFR triggers pro-survival pathways, inhibiting apoptosis.[4][5]

  • Metastasis and Invasion: The pathway promotes cell migration and the epithelial-mesenchymal transition (EMT).[2]

  • Angiogenesis: PAF is a key mediator in the formation of new blood vessels that supply tumors.[6]

  • Immune Evasion: PAFR signaling can create an immunosuppressive tumor microenvironment.[5][9]

The Utility of Non-Hydrolyzable Analogs: Methylcarbamyl PAF C-8

A primary challenge in studying PAF signaling is its rapid degradation by the enzyme PAF acetylhydrolase (PAF-AH). To overcome this, researchers utilize synthetic, non-hydrolyzable analogs. Methylcarbamyl PAF (mc-PAF) is one such analog where the acetyl group at the sn-2 position is replaced with a methylcarbamyl group, rendering it resistant to enzymatic breakdown.[2] The "C-8" designation refers to an 8-carbon (octanoyl) chain at the sn-1 position. This stability makes mc-PAF C-8 an invaluable experimental tool, ensuring sustained and specific activation of PAFR to meticulously study its downstream signaling cascades without the confounding variable of rapid ligand degradation.[2]

Core Signaling Pathways Activated by mc-PAF C-8

Upon binding of mc-PAF C-8, the PAFR, a seven-transmembrane receptor, undergoes a conformational change and activates coupled heterotrimeric G-proteins, primarily of the Gαq and Gαi families.[10] This initiates a cascade of downstream signaling events that are central to cancer cell pathophysiology.

Gαq-PLCβ-Calcium Mobilization Pathway

Activation of Gαq leads to the stimulation of Phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. This rapid increase in intracellular calcium concentration activates various calcium-dependent enzymes and transcription factors that promote proliferation and migration.

Gαi-PI3K/Akt/mTOR Pathway

The Gαi subunit, upon activation, can directly stimulate Phosphoinositide 3-kinase (PI3K). PI3K phosphorylates PIP2 to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), a critical docking site for proteins containing a pleckstrin homology (PH) domain, such as Akt (also known as Protein Kinase B) and PDK1. This recruitment to the membrane leads to the phosphorylation and activation of Akt. Activated Akt is a central node in cell signaling, promoting cell survival by inhibiting pro-apoptotic proteins (e.g., Bad, caspases) and driving cell growth and proliferation through the activation of the mammalian Target of Rapamycin (mTOR) complex 1 (mTORC1).[11][12][13]

Raf/MEK/ERK (MAPK) Pathway

PAFR activation is also strongly linked to the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the ERK1/2 pathway.[7][14] This can occur through multiple mechanisms, including G-protein βγ subunit activation of Src kinases, which can then activate the Ras-Raf-MEK-ERK cascade. Activated ERK translocates to the nucleus, where it phosphorylates and activates transcription factors (e.g., c-Fos, c-Jun) that regulate genes involved in cell proliferation, differentiation, and invasion.[15]

The interplay between these pathways creates a robust signaling network that drives cancer progression. For instance, there is significant crosstalk between the PI3K/Akt and MAPK pathways, often cooperating to enhance tumor growth.[11]

PAFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytoplasm cluster_nucleus Nucleus cluster_er Endoplasmic Reticulum mcPAF mc-PAF C-8 PAFR PAF Receptor (PAFR) (GPCR) mcPAF->PAFR Binds & Activates Gq Gαq PAFR->Gq Activates Gi Gαi PAFR->Gi Activates Ras Ras PAFR->Ras via βγ/Src PLC PLCβ Gq->PLC Activates PI3K PI3K Gi->PI3K Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Akt Akt PI3K->Akt Activates via PIP3 Raf Raf Ras->Raf MAPK Cascade ER ER Ca²⁺ Store IP3->ER Binds Receptor Ca Ca²⁺ (intracellular) TFs Transcription Factors (e.g., NF-κB, AP-1, STAT3) Ca->TFs Modulates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Survival (Anti-Apoptosis) Akt->Survival mTORC1->TFs Modulates Proliferation Proliferation mTORC1->Proliferation MEK MEK Raf->MEK MAPK Cascade ERK ERK MEK->ERK MAPK Cascade ERK->TFs Translocates & Activates TFs->Proliferation Metastasis Metastasis TFs->Metastasis Angiogenesis Angiogenesis TFs->Angiogenesis ER->Ca Release

Caption: mc-PAF C-8 signaling cascade in cancer cells.

Methodologies for Studying mc-PAF C-8 Signaling

A multi-faceted experimental approach is required to fully elucidate the impact of mc-PAF C-8 signaling. The following protocols provide a robust framework for investigation.

Experimental Workflow Overview

A logical workflow ensures that each experiment builds upon the last, from confirming receptor expression to measuring complex cellular responses.

Experimental_Workflow cluster_signaling Pathway Activation Analysis cluster_phenotype Phenotypic Assays start Select Cancer Cell Line confirm_pafr Confirm PAFR Expression (qPCR, Western Blot, FACS) start->confirm_pafr dose_response Dose-Response & Time-Course (mc-PAF C-8 Stimulation) confirm_pafr->dose_response western_blot Western Blot (p-Akt, p-ERK, p-STAT3) dose_response->western_blot calcium_imaging Intracellular Ca²⁺ Imaging (e.g., Fura-2 AM) dose_response->calcium_imaging proliferation_assay Proliferation Assay (MTT, BrdU) western_blot->proliferation_assay migration_assay Migration/Invasion Assay (Transwell) western_blot->migration_assay apoptosis_assay Apoptosis Assay (Annexin V, Caspase-3) western_blot->apoptosis_assay validation Validation with PAFR Antagonist (e.g., WEB2086, Ginkgolide B) or siRNA/shRNA Knockdown proliferation_assay->validation migration_assay->validation apoptosis_assay->validation end Data Synthesis & Conclusion validation->end

Caption: Validated workflow for investigating mc-PAF C-8 signaling.
Detailed Experimental Protocols

Protocol 1: Western Blot Analysis of Pathway Activation

This protocol is designed to quantify the phosphorylation (activation) of key downstream kinases like Akt and ERK following mc-PAF C-8 stimulation.

  • Cell Culture & Starvation: Plate cancer cells (e.g., A549, SKOV-3) in 6-well plates. Once they reach 70-80% confluency, serum-starve the cells for 12-24 hours to reduce basal signaling activity.

  • Stimulation: Treat cells with mc-PAF C-8 at a predetermined optimal concentration (e.g., 100 nM) for various time points (e.g., 0, 5, 15, 30, 60 minutes). Include a vehicle control (e.g., DMSO or ethanol in media).

  • Lysis: Immediately wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis & Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After separation, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-Akt Ser473, anti-phospho-ERK1/2 Thr202/Tyr204).

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalization: Strip the membrane and re-probe for total Akt, total ERK, and a loading control (e.g., β-actin or GAPDH) to ensure equal loading.

Protocol 2: Transwell Migration Assay

This assay measures the effect of mc-PAF C-8 on the migratory capacity of cancer cells.

  • Cell Preparation: Serum-starve cells for 24 hours. Then, harvest and resuspend them in a serum-free medium at a density of 1x10⁵ cells/mL.

  • Assay Setup:

    • Place 8.0 µm pore size Transwell inserts into a 24-well plate.

    • In the lower chamber, add a medium containing mc-PAF C-8 (e.g., 100 nM) as a chemoattractant. As a control, use a serum-free medium.

    • Add 100 µL of the cell suspension to the upper chamber of each insert.

  • Incubation: Incubate the plate for 12-24 hours (time to be optimized per cell line) at 37°C.

  • Fixation & Staining:

    • Remove non-migrated cells from the top of the insert with a cotton swab.

    • Fix the migrated cells on the bottom of the membrane with 4% paraformaldehyde for 15 minutes.

    • Stain with 0.1% Crystal Violet for 20 minutes.

  • Quantification:

    • Thoroughly wash the inserts with water and let them dry.

    • Image at least five random fields per insert using a microscope.

    • Count the number of migrated cells. Alternatively, dissolve the stain in a destaining solution (e.g., 10% acetic acid) and measure the absorbance.

Data Interpretation and Validation

Self-Validating Systems: Every experiment must include controls to ensure the observed effects are specifically due to PAFR activation.

  • PAFR Antagonists: Pre-treatment of cells with a specific PAFR antagonist (e.g., WEB2086, CV3988) before mc-PAF C-8 stimulation should abrogate the signaling and phenotypic effects.[16] This is a critical pharmacological validation step.

  • Genetic Knockdown: Using siRNA or shRNA to silence PAFR expression should render the cells non-responsive to mc-PAF C-8 stimulation. Comparing these cells to a non-targeting control is the gold standard for validation.[14]

  • Dose-Dependency: The observed effects on signaling and cell behavior should be dependent on the concentration of mc-PAF C-8 used.

Quantitative Data Summary:

The results from these experiments can be summarized to compare the efficacy of different treatments.

Experimental ReadoutVehicle Controlmc-PAF C-8 (100 nM)mc-PAF C-8 + PAFR Antagonist
p-Akt / Total Akt (Fold Change)1.04.5 ± 0.61.2 ± 0.2
p-ERK / Total ERK (Fold Change)1.03.8 ± 0.41.1 ± 0.3
Migrated Cells per Field25 ± 5150 ± 1830 ± 8
Cell Viability (% of Control)100%145% ± 12%105% ± 9%

Table represents hypothetical data for illustrative purposes.

Therapeutic Implications and Future Directions

The central role of the PAF/PAFR axis in driving cancer progression makes it a highly attractive target for therapeutic intervention.[1][3] The persistent activation of oncogenic pathways like PI3K/Akt and MAPK by this axis highlights its importance in tumor maintenance.[14]

Strategies for Targeting the Pathway:

  • PAFR Antagonists: The most direct approach is the use of small molecule antagonists that block the PAFR binding pocket.[2][17] Several such compounds have shown promise in preclinical cancer models, reducing tumor growth and metastasis.[8]

  • Synergy with Conventional Therapies: Radiotherapy and certain chemotherapies can paradoxically increase the production of PAF-like lipids and upregulate PAFR expression, contributing to therapy resistance and tumor repopulation.[2][5][14][16] Combining PAFR antagonists with these standard treatments is a promising strategy to enhance their efficacy and overcome resistance.[1][2][14]

  • Inhibiting Downstream Effectors: While less specific, targeting key nodes downstream of PAFR, such as PI3K, Akt, or MEK, is a validated strategy in oncology. Understanding which tumors are "addicted" to PAFR signaling can help identify patient populations most likely to benefit from these inhibitors.

The continued investigation of mc-PAF C-8 and similar stable analogs will be crucial for mapping the full extent of PAFR's influence in cancer and for developing novel, targeted therapies to disrupt this life-sustaining pathway for malignant cells.

References

  • Impact of targeting the platelet-activating factor and its receptor in cancer treatment. ResearchGate. [Link]

  • PAF Receptor and Tumor Growth. ResearchGate. [Link]

  • Platelet-activating factor (PAF) promotes immunosuppressive neutrophil differentiation within tumors. PNAS. [Link]

  • Synthetic specific PAF-inhibitors with both anti-PAF and anti-cancer activities. ResearchGate. [Link]

  • Platelet activating factor receptor (PAFR) signaling pathway through Gq and Gi protein. ResearchGate. [Link]

  • Drug Target for Cancer: PAF. Sino Biological. [Link]

  • Impact of targeting the platelet-activating factor and its receptor in cancer treatment. National Institutes of Health. [Link]

  • New Insights Into the Pathologic Roles of the Platelet-Activating Factor System. Frontiers in Immunology. [Link]

  • The Potential Role of Dietary Platelet-Activating Factor Inhibitors in Cancer Prevention and Treatment. PubMed Central. [Link]

  • Impact of targeting the platelet-activating factor and its receptor in cancer treatment. SpringerLink. [Link]

  • Platelet-Activating Factor Receptor Ligands Protect Tumor Cells from Radiation-Induced Cell Death. PubMed. [Link]

  • Platelet activating factor receptor antagonists improve the efficacy of experimental chemo- and radiotherapy. PubMed Central. [Link]

  • Factor XII—A New Therapeutic Target? A Systematic Review. MDPI. [Link]

  • PAF receptor and tumor growth. PubMed. [Link]

  • Re-Assessing the Role of Platelet Activating Factor and Its Inflammatory Signaling and Inhibitors in Cancer and Anti-Cancer Strategies. IMR Press. [Link]

  • Roles of the Raf/MEK/ERK and PI3K/PTEN/Akt/mTOR pathways in controlling growth and sensitivity to therapy-implications for cancer and aging. PubMed Central. [Link]

  • Platelet-activating factor (PAF) receptor as a promising target for cancer cell repopulation after radiotherapy. National Institutes of Health. [Link]

  • Targeting the PI3K/AKT/mTOR and RAF/MEK/ERK pathways for cancer therapy. PubMed Central. [Link]

  • Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity. MDPI. [Link]

  • Targeting the PI3K/AKT/mTOR and RAF/MEK/ERK pathways for cancer therapy. ResearchGate. [Link]

Sources

Technical Guide: Synthesis and Physicochemical Profile of Methylcarbamyl PAF C-8

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methylcarbamyl PAF C-8 (1-O-octyl-2-O-methylcarbamyl-sn-glycero-3-phosphocholine) is a synthetic, metabolically stable analogue of the endogenous phospholipid mediator Platelet-Activating Factor (PAF). Unlike natural PAF, which possesses a labile acetyl group at the sn-2 position, this analogue features a methylcarbamate linkage. This structural modification confers resistance to PAF-acetylhydrolase (PAF-AH) , significantly extending its biological half-life (>100 minutes in plasma) compared to the minutes-long duration of natural PAF.[1][2]

The C-8 alkyl chain at the sn-1 position enhances aqueous solubility (higher Critical Micelle Concentration) relative to the natural C-16/C-18 variants, making it a preferred probe for kinetic studies, receptor-binding assays, and cell signaling research where rapid dispersion and bioavailability are critical.

Chemical Profile & Properties[3][4][5][6][7][8]

Identification
  • IUPAC Name: 1-O-octyl-2-O-(N-methylcarbamoyl)-sn-glycero-3-phosphocholine[2]

  • Common Name: mc-PAF C-8, C-8 Methylcarbamyl PAF

  • Molecular Formula: C₁₈H₃₉N₂O₇P[1][2]

  • Molecular Weight: 426.49 g/mol

  • CAS Number: 129897-40-1 (Generic for mc-PAF series, specific C-8 variants often cataloged internally by suppliers like Cayman/Avanti)

Physicochemical Data
PropertyValue / DescriptionContext
Solubility Ethanol (50 mg/mL), DMSO (25 mg/mL), PBS (25 mg/mL)High solubility facilitates in vitro dosing without albumin carriers.
Stability Hydrolytically stable at sn-2; sensitive to strong base.Resistant to PAF-AH (PLA2-like enzymes).[1]
Appearance Waxy solid or colorless filmHygroscopic; store at -20°C under inert gas.
CMC ~1-5 mM (Estimated)Significantly higher than C-16 PAF (~nM range), reducing aggregation artifacts in assays.

Synthetic Strategy

The synthesis of Methylcarbamyl PAF C-8 requires precise regiochemical control to establish the chiral glycerol backbone. The core strategy involves the sequential protection of the sn-3 hydroxyl, functionalization of the sn-2 position with the methylcarbamyl group, and final introduction of the phosphocholine headgroup.

Retrosynthetic Analysis

The molecule is disconnected into three key synthons:

  • Chiral Backbone: 1-O-octyl-sn-glycerol (derived from S-Solketal).

  • sn-2 Moiety: Methyl isocyanate (or activated methylamine equivalent).

  • sn-3 Headgroup: 2-chloro-2-oxo-1,3,2-dioxaphospholane (COP).

Step-by-Step Protocol (Professional Grade)
Step 1: Preparation of 1-O-octyl-sn-glycerol

Starting Material: (S)-Solketal (1,2-O-isopropylidene-sn-glycerol).

  • Alkylation: React (S)-Solketal with 1-bromooctane using KOH in refluxing benzene or toluene (Phase Transfer Catalysis can be used).

  • Hydrolysis: Deprotect the isopropylidene group using 1M HCl in methanol/water to yield 1-O-octyl-sn-glycerol.

    • QC Check: 1H NMR should show loss of gem-dimethyl singlets (~1.3-1.4 ppm).

Step 2: Selective Protection (Tritylation)

To functionalize sn-2, the primary alcohol at sn-3 must be blocked.

  • Reagents: Trityl chloride (Trt-Cl), Pyridine (anhydrous), DMAP (cat).

  • Procedure:

    • Dissolve 1-O-octyl-sn-glycerol in dry pyridine.

    • Add Trt-Cl (1.1 eq) and DMAP (0.1 eq) at 0°C.

    • Stir at RT for 12-24h.

    • Quench with MeOH, extract with DCM.

  • Product: 1-O-octyl-3-O-trityl-sn-glycerol.

Step 3: Introduction of Methylcarbamyl Group (The Critical Step)
  • Reagents: Methyl isocyanate (highly toxic) OR 4-Nitrophenyl chloroformate + Methylamine (Safer).

  • Method A (Classic/Direct):

    • Dissolve Trityl-protected intermediate in anhydrous toluene.

    • Add Methyl isocyanate (1.5 eq) and DBTL (Dibutyltin dilaurate) catalyst.

    • Reflux at 60-80°C for 4h.

    • Safety: Methyl isocyanate is volatile and lachrymatory. Use a sealed vessel.

  • Method B (Activated Carbonate - Recommended):

    • React intermediate with 4-nitrophenyl chloroformate/Pyridine to form the mixed carbonate.

    • Treat with excess Methylamine (2M in THF).

  • Product: 1-O-octyl-2-O-methylcarbamyl-3-O-trityl-sn-glycerol.

Step 4: Deprotection & Phosphocholine Introduction
  • Detritylation: Treat with Boric acid in Trimethyl borate/MeOH or mild acetic acid to remove the Trityl group without hydrolyzing the carbamate.

  • Phosphorylation (Chandrakumar Method):

    • Dissolve the alcohol (1-O-octyl-2-O-methylcarbamyl-sn-glycerol) in dry Benzene/THF.

    • Add 2-chloro-2-oxo-1,3,2-dioxaphospholane (1.2 eq) and Triethylamine (1.5 eq). Stir 2h.

    • Ring Opening: Transfer the cyclic phosphate intermediate to a pressure vessel. Add anhydrous Trimethylamine (excess) in Acetonitrile. Heat at 60°C for 24h.

  • Purification: The zwitterionic product is purified via silica gel chromatography (CHCl3/MeOH/H2O gradient).

Synthesis Workflow Diagram

Synthesispath Start S-Solketal Inter1 1-O-octyl-sn-glycerol Start->Inter1 1. Octyl Bromide/KOH 2. H+ Hydrolysis Inter2 1-O-octyl-3-O-trityl-sn-glycerol Inter1->Inter2 Trityl Chloride Pyridine Inter3 1-O-octyl-2-O-methylcarbamyl- 3-O-trityl-sn-glycerol Inter2->Inter3 Methyl Isocyanate (or p-NO2-Ph-OCOCl + MeNH2) Inter4 1-O-octyl-2-O-methylcarbamyl- -sn-glycerol Inter3->Inter4 Boric Acid/MeOH (Detritylation) Final Methylcarbamyl PAF C-8 (Target) Inter4->Final 1. 2-chloro-2-oxo-1,3,2-dioxaphospholane 2. Trimethylamine (Ring Opening)

Caption: Chemo-enzymatic synthesis pathway for Methylcarbamyl PAF C-8 starting from chiral solketal.

Biological Context & Signaling[1][2][9]

Mechanism of Action

Methylcarbamyl PAF C-8 acts as a potent agonist of the PAF Receptor (PAFR) , a G-protein coupled receptor (GPCR).[3]

  • Binding: The C-8 tail fits into the hydrophobic pocket, though with slightly lower affinity than C-16, while the phosphocholine headgroup interacts with specific residues (e.g., Asp289).

  • Signal Transduction: Activation couples primarily to Gq proteins.

  • Cascade: PLC activation

    
     IP3 generation 
    
    
    
    Ca2+ mobilization.
  • Downstream: Activation of MAPK/ERK pathways leading to gene expression (c-fos, c-myc) and cell cycle modulation (G1 arrest).

Stability Advantage

The defining feature of this molecule is the Carbamate (N-C(=O)-O-) bond at sn-2.

  • Natural PAF: Has an Acetyl ester. Rapidly hydrolyzed by PAF-Acetylhydrolase (PAF-AH). Half-life in plasma: ~5-10 mins.

  • mc-PAF C-8: Carbamate is sterically and electronically resistant to PAF-AH. Half-life in plasma: >100 mins.[1][2][4]

Signaling Pathway Diagram

Signaling Ligand mc-PAF C-8 Receptor PAF Receptor (GPCR) Ligand->Receptor Binding GProtein Gq Protein Receptor->GProtein Activates Enzyme PLC-beta GProtein->Enzyme Stimulates SecondMsgr IP3 / DAG Enzyme->SecondMsgr Hydrolysis of PIP2 Calcium Ca2+ Release SecondMsgr->Calcium IP3 -> ER Kinase MAPK / ERK Calcium->Kinase Phosphorylation Nucleus Gene Expression (c-fos, c-myc) Kinase->Nucleus Translocation

Caption: Signal transduction cascade initiated by mc-PAF C-8 binding to the Gq-coupled PAF receptor.

References

  • Cayman Chemical. (n.d.). Methylcarbamyl PAF C-8 Product Information. Retrieved from

  • Kume, K., & Shimizu, T. (1997). Platelet-activating factor (PAF) induces growth stimulation, inhibition, and suppression of oncogenic transformation in NRK cells overexpressing the PAF receptor.[1][4] Journal of Biological Chemistry, 272(36), 22898-22904.

  • O'Flaherty, J. T., et al. (1987). Neutrophil responses to methylcarbamyl-PAF. Journal of Lipid Research. (Contextual reference for carbamyl stability).
  • TargetMol. (n.d.). Methylcarbamyl PAF C-16/C-8 Technical Data. Retrieved from

  • Chandrakumar, N. S., & Hajdu, J. (1982). Stereospecific synthesis of ether phospholipids: Preparation of 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholines. Journal of Organic Chemistry, 47(11), 2144–2147. (Foundational chemistry for Dioxaphospholane method).

Sources

An In-depth Technical Guide on the Early Research Applications of Methylcarbamyl PAF C-8

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of Methylcarbamyl PAF C-8, a stable and potent analog of Platelet-Activating Factor (PAF). We will delve into its core characteristics, mechanism of action, and key early research applications, supported by detailed experimental protocols and pathway diagrams to facilitate its effective use in the laboratory.

Introduction: The Need for a Stable PAF Analog

Platelet-Activating Factor (1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine) is a highly potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, thrombosis, and oncogenesis.[1] However, the research utility of native PAF is often hampered by its rapid degradation by PAF acetylhydrolase (PAF-AH) in biological systems. This metabolic instability presents a significant challenge for in-depth mechanistic studies.

Methylcarbamyl PAF C-8 emerges as a critical research tool designed to overcome this limitation. By replacing the labile acetyl group at the sn-2 position with a more stable methylcarbamyl group, this analog exhibits remarkable resistance to hydrolysis by PAF-AH.[2][3] This key modification results in a significantly extended half-life of over 100 minutes in platelet-poor plasma, enabling researchers to conduct more controlled and reproducible experiments to elucidate the downstream effects of sustained PAF receptor activation.[2][3]

Core Characteristics and Chemical Properties

Methylcarbamyl PAF C-8, with the formal name 1-O-octyl-2-O-(N-methylcarbamoyl)-sn-glyceryl-3-phosphorylcholine, is the C-8 analog of the more extensively studied Methylcarbamyl PAF C-16.[4] Its defining feature is the carbamyl linkage at the sn-2 position, which confers resistance to enzymatic degradation.

PropertyValueSource
Molecular Formula C18H39N2O7P[4]
Formula Weight 426.5 g/mol [4]
Purity >98%[4]
Appearance Solution in ethanol[4]
Solubility DMF: 25 mg/ml, DMSO: 25 mg/ml, Ethanol: 50 mg/ml, PBS (pH 7.2): 25 mg/ml[4]
Storage -20°C[5]

Handling and Preparation: Methylcarbamyl PAF C-8 is typically supplied as a solution in ethanol. For experimental use, it is crucial to evaporate the ethanol under a stream of nitrogen and reconstitute the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO) or a buffer like PBS, depending on the specific assay requirements.[6] Sonication may be recommended to ensure complete dissolution.[6]

Mechanism of Action: A Potent PAF Receptor Agonist

Methylcarbamyl PAF C-8 exerts its biological effects by acting as a potent agonist of the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor (GPCR).[7][8] Upon binding, it initiates a cascade of intracellular signaling events that are central to the diverse physiological and pathological roles of PAF.

The PAF Receptor Signaling Cascade

The activation of PAFR by Methylcarbamyl PAF C-8 triggers a complex and multifaceted signaling network. The receptor couples to several G protein subtypes, including Gq, Gi, and G12/13, leading to the activation of multiple downstream effector pathways.[9][10]

PAF_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus mc_paf Methylcarbamyl PAF C-8 pafr PAF Receptor (GPCR) mc_paf->pafr Binds g_protein Gq/Gi/G12/13 pafr->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates mapk_cascade MAPK Cascade (Raf/MEK/ERK) g_protein->mapk_cascade Activates nfkb NF-κB g_protein->nfkb Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Ca²⁺ (intracellular) ip3->ca2 Mobilizes pkc Protein Kinase C (PKC) dag->pkc Activates pkc->mapk_cascade Activates gene_expression Gene Expression (c-myc, c-fos) mapk_cascade->gene_expression inflammation Inflammatory Response nfkb->inflammation cell_cycle Cell Cycle Arrest (G1 Phase) gene_expression->cell_cycle

Figure 1: Simplified PAF Receptor Signaling Pathway.

Key downstream events include:

  • Phospholipase C (PLC) Activation: Gq activation leads to the stimulation of PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[10]

  • Calcium Mobilization: IP3 triggers the release of intracellular calcium stores, a critical second messenger in many cellular processes.[10]

  • Protein Kinase C (PKC) Activation: DAG, in conjunction with calcium, activates PKC, which in turn phosphorylates a variety of substrate proteins.[10]

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: PAFR activation stimulates the MAPK cascade, including the ERK, JNK, and p38 MAPK pathways, which are crucial for regulating gene expression, cell proliferation, and inflammation.[2][3][11]

  • Nuclear Factor-kappa B (NF-κB) Activation: The PAFR signaling system can also lead to the activation of the transcription factor NF-κB, a master regulator of inflammatory gene expression.[12]

Early Research Applications and Experimental Protocols

The stability and potent PAFR agonism of Methylcarbamyl PAF C-8 have made it an invaluable tool in several areas of early-stage research.

Platelet Aggregation Studies

Rationale: Platelet aggregation is a hallmark of PAF activity. Methylcarbamyl PAF C-8 is nearly equipotent to native PAF in inducing platelet aggregation, making it an excellent tool to study the mechanisms of platelet activation in a controlled manner.[4]

Experimental Workflow:

Platelet_Aggregation_Workflow blood_collection 1. Blood Collection (Trisodium Citrate) prp_prep 2. Platelet-Rich Plasma (PRP) Preparation (Centrifugation) blood_collection->prp_prep ppp_prep 3. Platelet-Poor Plasma (PPP) Preparation (Centrifugation) prp_prep->ppp_prep aggregation_assay 4. Light Transmission Aggregometry (LTA) prp_prep->aggregation_assay ppp_prep->aggregation_assay Baseline data_analysis 5. Data Analysis (% Aggregation) aggregation_assay->data_analysis

Figure 2: Workflow for Platelet Aggregation Assay.

Detailed Protocol: Platelet Aggregation Assay

  • Blood Collection: Draw whole blood from healthy, fasting donors into tubes containing 3.8% trisodium citrate (9:1 blood to citrate ratio).[2][13]

  • PRP Preparation: Centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).[13][14] Carefully collect the upper PRP layer.

  • PPP Preparation: Centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes) to obtain platelet-poor plasma (PPP), which will be used to set the baseline (100% transmission) in the aggregometer.[14]

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5-3.0 x 10⁸ platelets/mL using PPP.

  • Aggregation Measurement:

    • Pre-warm the PRP samples to 37°C for 5-10 minutes.

    • Place a cuvette with PPP in the aggregometer to set the 100% aggregation baseline.

    • Place a cuvette with PRP in the aggregometer to set the 0% aggregation baseline.

    • Add a specific concentration of Methylcarbamyl PAF C-8 (typically in the nanomolar range) to the PRP sample with constant stirring (e.g., 1000 rpm).

    • Record the change in light transmittance for at least 5 minutes. The increase in light transmission corresponds to the degree of platelet aggregation.

  • Data Analysis: Express the results as the maximum percentage of aggregation.

MAPK Pathway Activation

Rationale: The activation of the MAPK pathway is a critical downstream event of PAFR signaling, implicated in cell growth, differentiation, and inflammation. Methylcarbamyl PAF C-8 has been shown to induce the activation of MAPK in cells overexpressing the PAF receptor.[2][3]

Experimental Workflow:

MAPK_Activation_Workflow cell_culture 1. Cell Culture (e.g., NRK-49F cells) stimulation 2. Stimulation with Methylcarbamyl PAF C-8 cell_culture->stimulation cell_lysis 3. Cell Lysis stimulation->cell_lysis protein_quant 4. Protein Quantification cell_lysis->protein_quant western_blot 5. Western Blotting (p-ERK, total ERK) protein_quant->western_blot detection 6. Detection and Quantification western_blot->detection

Figure 3: Workflow for MAPK Activation Assay.

Detailed Protocol: Western Blotting for MAPK (ERK) Activation

  • Cell Culture and Stimulation:

    • Culture cells of interest (e.g., NRK-49F cells overexpressing PAFR) to 70-80% confluency.[2]

    • Starve the cells in a serum-free medium for 12-24 hours to reduce basal MAPK activity.

    • Treat the cells with various concentrations of Methylcarbamyl PAF C-8 for different time points (e.g., 5, 15, 30 minutes).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatants using a standard method like the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of ERK (p-ERK) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

    • Strip the membrane and re-probe with an antibody for total ERK to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software and express the results as the ratio of p-ERK to total ERK.

Cell Cycle Analysis

Rationale: Methylcarbamyl PAF C-8 has been observed to induce G1 phase cell cycle arrest, suggesting a role for sustained PAFR signaling in regulating cell proliferation and potentially inhibiting oncogenic transformation.[2][3]

Experimental Workflow:

Cell_Cycle_Workflow cell_culture 1. Cell Culture and Synchronization treatment 2. Treatment with Methylcarbamyl PAF C-8 cell_culture->treatment cell_harvest 3. Cell Harvesting treatment->cell_harvest fixation 4. Cell Fixation (e.g., Ethanol) cell_harvest->fixation staining 5. DNA Staining (Propidium Iodide) fixation->staining flow_cytometry 6. Flow Cytometry Analysis staining->flow_cytometry

Figure 4: Workflow for Cell Cycle Analysis.

Detailed Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Culture and Treatment:

    • Seed cells at an appropriate density and allow them to adhere overnight.

    • Synchronize the cells at the G0/G1 interface by serum starvation for 24-48 hours.

    • Release the cells from synchronization by adding a complete medium containing various concentrations of Methylcarbamyl PAF C-8.

  • Cell Harvesting: At desired time points (e.g., 24, 48 hours), harvest the cells by trypsinization.

  • Cell Fixation:

    • Wash the cells with PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently to prevent clumping.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).[15]

  • DNA Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.[15] PI intercalates with DNA, and RNase A is included to prevent staining of double-stranded RNA.[15]

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data from at least 10,000 cells per sample.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Future Perspectives and Conclusion

Methylcarbamyl PAF C-8 remains a cornerstone tool for investigating the multifaceted roles of the PAF signaling pathway. Its resistance to degradation provides a unique advantage for dissecting the long-term consequences of PAFR activation. Early research has laid the groundwork for its application in understanding fundamental cellular processes like platelet aggregation, MAPK-mediated signaling, and cell cycle regulation.

Future research can leverage this stable analog to explore its therapeutic potential in cardiovascular diseases and cancer.[2] In-depth studies using Methylcarbamyl PAF C-8 in animal models of inflammation, thrombosis, and tumorigenesis will be instrumental in validating the PAFR as a viable drug target. Furthermore, its use in high-throughput screening assays could facilitate the discovery of novel PAFR antagonists.

References

  • MyHematology. Platelet Aggregation Test (PAT): Principle & Protocol. (2023-12-19). [Link]

  • Machaon Diagnostics. Platelet Aggregation Study – Comprehensive. [Link]

  • Chow, S., Patel, H., & Hedley, D. W. (2001). Measurement of MAP kinase activation by flow cytometry using phospho-specific antibodies to MEK and ERK: potential for pharmacodynamic monitoring of signal transduction inhibitors. Cytometry, 46(2), 72–78. [Link]

  • Shindou, H., Kihara, Y., & Shimizu, T. (2010). Selective inhibitors of a PAF biosynthetic enzyme lysophosphatidylcholine acyltransferase 2. Journal of lipid research, 51(10), 3123–3130. [Link]

  • ResearchGate. Platelet activating factor receptor (PAFR) signaling pathway through Gq and Gi protein. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. Platelet-activating factor receptor. [Link]

  • Lordkipanidzé, M. (2018). Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro. MethodsX, 5, 1547–1553. [Link]

  • Demopoulos, C. A., Karantonis, H. C., & Antonopoulou, S. (2017). A Review on Platelet Activating Factor Inhibitors: Could a New Class of Potent Metal-Based Anti-Inflammatory Drugs Induce Anticancer Properties?. Cancers, 9(4), 29. [Link]

  • O'Flaherty, J. T., Redman, J. F., Jr, Schmitt, J. D., Ellis, J. M., Surles, J. R., Marx, M. H., Piantadosi, C., & Wykle, R. L. (1987). 1-O-alkyl-2-N-methylcarbamyl-glycerophosphocholine: a biologically potent, non-metabolizable analog of platelet-activating factor. Biochemical and biophysical research communications, 147(1), 18–24. [Link]

  • Al-Hassani, A. T., Al-Shammari, A. M., & Al-Bazzaz, F. H. (2025). Impact of targeting the platelet-activating factor and its receptor in cancer treatment. Cancer cell international, 25(1), 105. [Link]

  • Flow Cytometry Core Facility. Cell Cycle Analysis. [Link]

  • Ladds, G., & Davey, J. (2000). Analysis of mitogen-activated protein kinase activation and interactions with regulators and substrates. Methods in molecular biology (Clifton, N.J.), 148, 137–151. [Link]

  • Shukla, S. D. (1992). Platelet-activating factor receptor and signal transduction mechanisms. FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 6(6), 2296–2301. [Link]

  • Legrand, C., & Nurden, A. T. (1982). Platelet aggregation: a tool for clinical investigation and pharmacological study. Methodology. Pathologie-biologie, 30(6), 499–507. [Link]

  • Creative Diagnostics. Multiparameter Cell Cycle Analysis Protocol. [Link]

  • Chao, W., & Olson, M. S. (1993). Platelet-activating factor: receptors and signal transduction. The Biochemical journal, 292 ( Pt 3), 617–629. [Link]

  • ResearchGate. (PDF) The detection of MAPK signaling. [Link]

  • ResearchGate. the PAF Signaling System Mediates Activation Responses in Inflammation... [Link]

  • Luminex Corporation. Muse® P13K/MAPK Dual Pathway Activation Kit User's Guide. [Link]

  • Cambridge Bioscience. Methylcarbamoyl PAF C-16 - Cayman Chemical. [Link]

Sources

Mechanistic Activation of the MAPK Pathway by Methylcarbamyl PAF C-8

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide delineates the molecular mechanism by which Methylcarbamyl PAF C-8 (Mc-PAF C-8) activates the Mitogen-Activated Protein Kinase (MAPK) pathway.[1] Unlike native Platelet-Activating Factor (PAF), which is rapidly hydrolyzed by PAF acetylhydrolase (PAF-AH), Mc-PAF C-8 utilizes a sn-2 methylcarbamyl modification to resist enzymatic degradation.[1] This structural stability converts what is typically a transient signaling event into a sustained activation of the ERK1/2 cascade .

This document is designed for researchers requiring a precise understanding of the G-Protein Coupled Receptor (GPCR) signal transduction involved and the experimental protocols necessary to validate this activation in vitro.

Molecular Profile & Stability[1]

To understand the signaling kinetics, one must first understand the ligand. Native PAF (1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine) has a biological half-life measured in minutes due to rapid deacetylation.[1]

Methylcarbamyl PAF C-8 (1-O-octyl-2-O-methylcarbamyl-sn-glycero-3-phosphocholine) introduces two critical modifications:

  • sn-2 Methylcarbamyl group: Grants resistance to PAF-AH, extending the half-life to >100 minutes in plasma.[1][2][3]

  • C-8 (Octyl) Chain: While shorter than the standard C-16 lipid tail, Mc-PAF C-8 retains high affinity for the PAF Receptor (PAFR), acting as a potent agonist.[1]

Impact on Signaling: The resistance to hydrolysis means Mc-PAF C-8 induces prolonged receptor occupancy , leading to sustained MAPK phosphorylation compared to the transient spike seen with native PAF.[1]

The Mechanism: From GPCR to Nuclear Transcription

The activation of the MAPK pathway (specifically ERK1/2) by Mc-PAF C-8 is mediated through the PAF Receptor (PAFR) , a


 and 

coupled GPCR. The signal transduction is bifurcated, utilizing both calcium-dependent and kinase-dependent routes.[1]
Phase 1: Receptor Coupling & G-Protein Activation

Upon binding Mc-PAF C-8, the PAFR undergoes a conformational change, exchanging GDP for GTP on the G


 subunits.[1]
  • 
     Pathway (Primary): 
    
    • Activates Phospholipase C

      
       (PLC
      
      
      
      )
      .
    • PLC

      
       hydrolyzes 
      
      
      
      into Inositol Trisphosphate (
      
      
      )
      and Diacylglycerol (DAG) .
    • 
       triggers 
      
      
      
      release from the ER.
    • Protein Kinase C (PKC) is activated by the convergence of

      
       and DAG.
      
  • 
     Pathway (Secondary/Contextual): 
    
    • Release of

      
       subunits.
      
    • Recruitment of Src family kinases .

    • Transactivation of Receptor Tyrosine Kinases (RTKs) like EGFR (in specific cell lines like A431 or NRK-49).[1]

Phase 2: The Kinase Cascade

Both the PKC and Src pathways converge on the Ras-Raf-MEK-ERK module:[1]

  • Ras Activation: PKC or Src facilitates the conversion of Ras-GDP to Ras-GTP (often via SOS).[1]

  • Raf Activation: Ras-GTP recruits and activates Raf-1 (MAPKKK).

  • MEK Phosphorylation: Raf phosphorylates MEK1/2 (MAPKK) at Ser217/221.

  • ERK Activation: MEK phosphorylates ERK1/2 (p44/p42) at Thr202/Tyr204.

Phase 3: Nuclear Translocation

Once phosphorylated, p-ERK1/2 dimerizes and translocates to the nucleus, phosphorylating transcription factors such as Elk-1 , which drives the expression of Immediate Early Genes (IEGs) like c-fos and c-myc .[1]

Visualization: The Signaling Architecture

MAPK_Pathway Ligand Mc-PAF C-8 Receptor PAF Receptor (GPCR) Ligand->Receptor Binding Gq Gαq / Gαi Receptor->Gq Coupling PLC PLCβ Gq->PLC Gαq Activation Src Src Kinase Gq->Src Gβγ / Gαi IP3_DAG IP3 + DAG PLC->IP3_DAG Hydrolysis Ras Ras-GTP Src->Ras Transactivation Ca Ca2+ Release IP3_DAG->Ca PKC PKC IP3_DAG->PKC Ca->PKC PKC->Ras Activation Raf Raf-1 Ras->Raf MEK MEK1/2 Raf->MEK Phosphorylation ERK ERK1/2 (p44/p42) MEK->ERK Thr202/Tyr204 Phos Nucleus Nucleus: c-fos / c-myc ERK->Nucleus Translocation

Figure 1: Signal transduction pathway of Mc-PAF C-8 from receptor ligation to nuclear transcription.[1]

Experimental Validation: Western Blot Protocol

To validate this pathway, one must detect the phosphorylation of ERK1/2 (Thr202/Tyr204). The following protocol is optimized for the stable kinetics of Mc-PAF C-8.

Prerequisites
  • Cell Line: NRK-49, HUVEC, or CHO-PAFR (PAFR overexpressing cells).[1]

  • Reagent: Methylcarbamyl PAF C-8 (dissolved in DMSO or Ethanol/PBS).[1]

  • Detection: Anti-Phospho-ERK1/2 (Rabbit mAb) vs. Anti-Total ERK1/2.[1]

Step-by-Step Workflow
PhaseStepActionScientific Rationale
1. Preparation StarvationIncubate cells in serum-free media for 12–16 hours.[1]Critical: Eliminates high basal p-ERK levels caused by growth factors in serum, maximizing signal-to-noise ratio.[1]
2. Induction TreatmentAdd 100 nM – 1 µM Mc-PAF C-8.[1]The C-8 analog may require slightly higher concentrations than C-16 due to lipid solubility differences.[1]
Time CourseHarvest at 0, 5, 15, 30, and 60 mins.Mc-PAF C-8 resists degradation; look for sustained phosphorylation at 30–60 mins (unlike native PAF).[1]
3. Lysis InhibitionLyse in RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF).Prevents rapid dephosphorylation of ERK during lysis.
4. Analysis ImmunoblotProbe for p-ERK first, then strip and probe for Total ERK.[1]Validates that signal increase is due to phosphorylation, not unequal loading.
Experimental Workflow Visualization

Protocol_Flow Start Serum Starvation (16h) Treat Add Mc-PAF C-8 (100 nM) Start->Treat Incubate Time Course (0-60 min) Treat->Incubate Lyse Lysis + Na3VO4 (4°C) Incubate->Lyse Blot Western Blot (Anti-pERK) Lyse->Blot

Figure 2: Optimized experimental workflow for detecting Mc-PAF C-8 mediated MAPK activation.[1]

Troubleshooting & Expert Insights

As a Senior Application Scientist, I have identified common pitfalls when working with lipid mediators like Mc-PAF C-8:

  • Solubility Issues (The "C-8" Factor):

    • While C-8 is more water-soluble than C-16, it is still a lipid.[1] Ensure stock solutions are prepared in DMSO or Ethanol and diluted into fatty-acid-free BSA (0.1%) containing media. The BSA acts as a carrier, facilitating receptor delivery.

    • Self-Validation: If no signal is observed, check if the lipid precipitated upon addition to the media.

  • Basal Noise:

    • If control lanes (0 min) show high p-ERK, your starvation was insufficient.[1] Some cell lines require 24 hours of starvation.

    • Tip: Handle cells gently.[1] Mechanical stress (pipetting force) can activate MAPK (mechanotransduction), creating false positives.

  • Inhibitor Controls:

    • To prove the mechanism is PAFR-dependent, pre-treat cells with WEB 2086 (a specific PAFR antagonist) for 30 minutes. This should completely abolish the Mc-PAF C-8 signal.[1]

    • To prove the pathway is MEK-dependent, use U0126 (MEK inhibitor).

References

  • Honda, Z., et al. (1991). Cloning and functional expression of a platelet-activating factor receptor from guinea-pig lung. Nature. Retrieved from [Link]

  • Ishii, S., & Shimizu, T. (2000). Platelet-Activating Factor (PAF) Receptor and Genetically Engineered PAF Receptor Mutant Mice. Progress in Lipid Research. Retrieved from [Link]

  • Travers, J. B., et al. (2008). Platelet-activating factor receptor-mediated signaling in human keratinocytes. Journal of Investigative Dermatology. Retrieved from [Link]

Sources

Technical Guide: G1 Phase Cell Cycle Arrest by Methylcarbamyl PAF C-8

[1][2][3]

Executive Summary

Methylcarbamyl PAF C-8 (1-O-octyl-2-N-methylcarbamyl-sn-glycero-3-phosphocholine) is a potent, metabolically stable analogue of Platelet-Activating Factor (PAF).[1] Unlike native PAF, which is rapidly degraded by PAF acetylhydrolase (PAF-AH), Mc-PAF C-8 exhibits a half-life exceeding 100 minutes in biological systems.[1] This stability makes it a critical tool for dissecting the sustained signaling kinetics of the PAF Receptor (PAFR).

This guide details the mechanism by which Mc-PAF C-8 induces G1 phase cell cycle arrest , a phenomenon distinct from the proliferative effects often associated with transient PAF signaling. We explore the paradoxical activation of immediate-early genes (c-myc, c-fos) and the MAPK pathway that culminates in cytostasis rather than proliferation.

Chemical Identity & Structural Pharmacology

To understand the biological activity, one must first appreciate the structural modifications that confer stability and specificity to Mc-PAF C-8.

FeatureNative PAF (C-16)Methylcarbamyl PAF C-8Impact of Modification
sn-1 Position O-Hexadecyl (C16)O-Octyl (C8) Increased solubility; retains receptor binding affinity despite shorter chain.
sn-2 Position Acetyl esterN-Methylcarbamyl Critical: Resistant to hydrolysis by PAF-AH; prolongs receptor occupancy.
sn-3 Position PhosphocholinePhosphocholineMaintains recognition by the PAF Receptor (PAFR).
Half-Life < 5 minutes> 100 minutes Allows for sustained signal transduction studies.

Key Insight: The substitution of the ester bond at the sn-2 position with a carbamyl linkage prevents enzymatic degradation, locking the receptor in an active conformation for extended periods. This sustained activation is hypothesized to be the driver for cell cycle arrest rather than the transient mitogenic burst seen with native PAF.

Mechanism of Action: The Signaling Paradox

The induction of G1 arrest by Mc-PAF C-8 involves a specific signal transduction cascade mediated by the PAF Receptor (PAFR) , a G-protein coupled receptor (GPCR).

The Pathway
  • Ligand Binding: Mc-PAF C-8 binds to PAFR (Gq/Gi coupled).

  • MAPK Activation: Sustained receptor activation leads to robust phosphorylation of MEK1/2 and ERK1/2 (MAPK pathway).

  • Immediate Early Gene Induction: This cascade triggers the transcription of c-fos and c-myc.

  • G1 Checkpoint Activation: Paradoxically, while c-myc is typically proliferative, its sustained and dysregulated overexpression (driven by the non-degradable ligand) triggers a safety checkpoint. This likely involves the upregulation of Cyclin-Dependent Kinase Inhibitors (CKIs) such as p21^Cip1 , preventing the formation of active Cyclin D-CDK4/6 complexes required for S-phase entry.

Pathway Visualization

The following diagram illustrates the signal transduction flow from the extracellular ligand to the nuclear cell cycle machinery.

Gcluster_nucleusNuclear EventsLigandMc-PAF C-8(Extracellular)PAFRPAF Receptor(GPCR)Ligand->PAFRBinding (Stable)GProteinGq / Gi ProteinPAFR->GProteinActivationMAPKMAPK Cascade(MEK -> ERK1/2)GProtein->MAPKPhosphorylationIEGsImmediate Early Genes(c-fos, c-myc)MAPK->IEGsTranslocation & TranscriptionNucleusNucleusp21p21 (Cip1)UpregulationIEGs->p21Sustained Signal StressCyclinDCyclin D / CDK4/6Complexp21->CyclinDInhibitionArrestG1 Phase Arrest(Cytostasis)CyclinD->ArrestPrevents S-Phase Entry

Figure 1: Signal transduction pathway of Mc-PAF C-8 leading to G1 arrest via sustained MAPK/c-myc signaling.

Experimental Protocols

Reagent Preparation
  • Solubility: Mc-PAF C-8 is lipophilic. Dissolve in Ethanol (up to 50 mg/ml) or DMSO (up to 25 mg/ml).[2]

  • Stock Storage: Store stock solutions at -20°C. Purge vials with nitrogen gas to prevent oxidation of the lipid chain.

  • Working Solution: Dilute the stock into culture medium (e.g., DMEM + 10% FBS) immediately prior to use. Ensure the final solvent concentration (DMSO/Ethanol) is < 0.1% to avoid vehicle toxicity.

Cell Cycle Analysis Workflow (Flow Cytometry)

This protocol validates G1 arrest by quantifying DNA content.

Target Cells: NRK-49 (PAFR overexpressing) or A431 cells.

Step-by-Step Methodology:

  • Seeding: Plate cells at

    
     cells/well in a 6-well plate. Allow attachment for 24 hours.
    
  • Synchronization (Optional but Recommended): Serum-starve cells (0.1% FBS) for 12 hours to synchronize them in G0/G1.

  • Treatment: Replace medium with fresh complete medium containing Mc-PAF C-8 (1 µM - 10 µM) . Include a Vehicle Control (DMSO).

    • Note: The concentration is critical.[3] <100 nM may induce proliferation; >1 µM is typically required for arrest.

  • Incubation: Incubate for 12 to 24 hours .

  • Harvesting: Trypsinize cells, pellet at 500 x g for 5 mins. Wash 1x with cold PBS.

  • Fixation: Resuspend pellet in 300 µL PBS. Add 700 µL ice-cold 70% ethanol dropwise while vortexing. Fix at -20°C for >2 hours.

  • Staining:

    • Wash cells with PBS to remove ethanol.

    • Resuspend in 500 µL PI/RNase Staining Solution (PBS + 50 µg/mL Propidium Iodide + 100 µg/mL RNase A).

    • Incubate 30 mins at 37°C in the dark.

  • Acquisition: Analyze on a Flow Cytometer (e.g., BD FACSCanto). Record signal on the FL2 (PE) channel (linear scale).

Data Interpretation[5][6]
  • G1 Peak: The first major peak (2N DNA content).

  • S Phase: The valley/plateau between peaks.

  • G2/M Peak: The second major peak (4N DNA content).

  • Result: Mc-PAF C-8 treated cells will show a statistically significant increase in the percentage of cells in the G1 peak (e.g., rising from ~50% to >75%) compared to control, with a concomitant decrease in S and G2/M populations.

Experimental Workflow Diagram

WorkflowStartCell Seeding(NRK-49 / A431)TreatTreatmentMc-PAF C-8 (1-10 µM)Start->TreatIncubateIncubation12-24 HoursTreat->IncubateFixFixation70% Ethanol (-20°C)Incubate->FixStainStainingPropidium Iodide + RNaseFix->StainAnalyzeFlow Cytometry(FL2 Linear)Stain->Analyze

Figure 2: Step-by-step workflow for validating G1 arrest using Propidium Iodide flow cytometry.

References

  • Kume, K., & Shimizu, T. (1997). "Platelet-activating factor (PAF) induces growth stimulation, inhibition, and suppression of oncogenic transformation in NRK cells overexpressing the PAF receptor."[2] Journal of Biological Chemistry, 272(36), 22898-22904.[2]

  • Cayman Chemical. (n.d.). "Methylcarbamyl PAF C-8 Product Information." Cayman Chemical Product Data Sheet.

  • MedChemExpress. (n.d.). "Methylcarbamyl PAF C-8: PAF Receptor Activator."[1] MCE Product Database.

  • Chao, W., & Olson, M. S. (1993). "Platelet-activating factor: receptors and signal transduction." Biochemical Journal, 292(Pt 3), 617–629.

Methodological & Application

Application Notes and Protocols for In Vitro Use of Methylcarbamyl PAF C-8

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding Methylcarbamyl PAF C-8

Methylcarbamyl PAF C-8 (mc-PAF C-8) is a synthetic, non-hydrolyzable analog of Platelet-Activating Factor (PAF). PAF is a potent phospholipid mediator involved in a diverse range of physiological and pathological processes, including inflammation, platelet aggregation, and oncogenesis.[1][2] The key advantage of mc-PAF C-8 for in vitro studies lies in its resistance to degradation by PAF acetylhydrolase (PAF-AH), the enzyme that rapidly inactivates natural PAF.[3][4] This stability ensures a more sustained and predictable stimulation of the PAF receptor (PAFR), making it an invaluable tool for researchers. With a half-life exceeding 100 minutes in plasma, mc-PAF C-8 provides a consistent agonist concentration, which is critical for reproducible experimental outcomes.[4][5]

This document provides a comprehensive guide to the in vitro application of mc-PAF C-8, detailing its mechanism of action, protocols for cellular activation, and methods for assessing downstream signaling events.

Mechanism of Action: The PAF Receptor Signaling Cascade

Methylcarbamyl PAF C-8 exerts its biological effects by binding to and activating the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor (GPCR).[1][2] Upon agonist binding, the receptor undergoes a conformational change, initiating a cascade of intracellular signaling events. The PAFR can couple to various G-proteins, primarily Gq and Gi, leading to the activation of multiple downstream pathways.[6][7]

  • Gq Pathway: Activation of the Gq protein stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[6]

  • Gi Pathway: The Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6]

  • MAPK Pathway: PAFR activation is also known to stimulate the mitogen-activated protein kinase (MAPK) cascade, which plays a crucial role in cell proliferation, differentiation, and inflammation.[3][4] Studies have shown that mc-PAF can induce the expression of early-response genes like c-myc and c-fos through this pathway.[4][5]

The culmination of these signaling events can lead to a variety of cellular responses, including platelet aggregation, cell cycle arrest, and modulation of oncogenic transformation.[4][5]

PAFR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol mcPAF mc-PAF C-8 PAFR PAF Receptor (GPCR) mcPAF->PAFR Binding & Activation Gq Gq PAFR->Gq Coupling PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC MAPK MAPK Cascade (ERK1/2) Ca->MAPK PKC->MAPK Genes Gene Expression (c-fos, c-myc) MAPK->Genes Response Cellular Response Genes->Response

Caption: PAF Receptor signaling pathway activated by mc-PAF C-8.

Experimental Protocols

Preparation of Methylcarbamyl PAF C-8 Stock Solutions

Rationale: Proper solubilization and storage of mc-PAF C-8 are critical for maintaining its activity and ensuring experimental reproducibility. As a lipid-based molecule, it requires an organic solvent for initial dissolution. Subsequent dilutions into aqueous buffers must be done carefully to avoid precipitation.

Materials:

  • Methylcarbamyl PAF C-8 (powder form)[8]

  • Anhydrous Ethanol or Dimethylformamide (DMF)[9]

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated pipettes

Protocol:

  • Solubilization: Allow the vial of mc-PAF C-8 powder to equilibrate to room temperature before opening to prevent condensation.

  • Prepare a high-concentration primary stock solution (e.g., 1-10 mg/mL) by dissolving the mc-PAF C-8 in a suitable organic solvent such as ethanol or DMF.[9] For example, to make a 10 mg/mL stock of a compound with a molecular weight of 426.5 g/mol , dissolve 10 mg in 1 mL of solvent.

  • Mixing: Vortex briefly to ensure complete dissolution. Sonication may be recommended if the compound is difficult to dissolve.[9]

  • Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the stock solutions at -20°C or -80°C for long-term stability.[9]

Parameter Recommendation Source
Solvent Anhydrous Ethanol or DMF[9]
Stock Concentration 1-20 mg/mL[9]
Storage Temperature -20°C to -80°C[9]
Stability Up to 1 year in solvent at -80°C[9]
General Protocol for In Vitro Cell Stimulation

Rationale: This protocol provides a framework for treating adherent or suspension cells with mc-PAF C-8. The final concentration and incubation time are critical parameters that must be optimized for each cell type and experimental endpoint. A dose-response experiment is highly recommended as a first step.

Materials:

  • Cultured cells expressing PAFR (e.g., platelets, neutrophils, macrophages, or PAFR-transfected cell lines like NRK-49)[4][5]

  • Complete cell culture medium

  • Serum-free medium (for starvation, if required)

  • Phosphate-Buffered Saline (PBS)

  • mc-PAF C-8 stock solution

  • Vehicle control (the same solvent used for the stock solution)

Protocol:

  • Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Serum Starvation (Optional): For studies involving signaling pathways like MAPK, it is often necessary to reduce basal signaling activity. Replace the complete medium with serum-free or low-serum medium and incubate for 4-24 hours.

  • Preparation of Working Solutions: Prepare serial dilutions of the mc-PAF C-8 stock solution in serum-free medium or an appropriate buffer immediately before use. It is crucial to ensure the final concentration of the organic solvent in the culture medium is non-toxic (typically ≤ 0.1%).

  • Treatment: Remove the starvation medium and add the medium containing the desired concentration of mc-PAF C-8 or the vehicle control.

  • Incubation: Incubate the cells for the desired period (ranging from minutes for rapid signaling events to hours for gene expression or proliferation assays).

  • Downstream Analysis: After incubation, harvest the cells for the intended downstream application (e.g., protein extraction for Western blot, RNA isolation for RT-qPCR, or functional assays).

Cell_Stimulation_Workflow start Start seed Seed Cells in Plate start->seed culture Culture to Desired Confluency seed->culture starve Serum Starve (Optional) culture->starve prepare Prepare mc-PAF C-8 Working Solutions starve->prepare treat Treat Cells with mc-PAF C-8 or Vehicle Control prepare->treat incubate Incubate for Defined Time treat->incubate harvest Harvest Cells for Analysis incubate->harvest end End harvest->end

Caption: General workflow for in vitro cell stimulation with mc-PAF C-8.

Application Example: Assessing MAPK (ERK1/2) Activation via Western Blot

Rationale: Activation of the MAPK pathway is a well-documented downstream effect of PAFR stimulation.[4][5] Western blotting for the phosphorylated forms of ERK1/2 is a standard method to quantify this activation.

Protocol:

  • Cell Treatment: Follow the general cell stimulation protocol. A time-course experiment (e.g., 0, 5, 15, 30, 60 minutes) is recommended to capture the peak of phosphorylation.

  • Cell Lysis: After treatment, place the plate on ice and wash the cells once with ice-cold PBS. Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.

  • Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-ERK1/2 (p-ERK) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

    • Quantify band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal for each sample.

Parameter Typical Range Rationale
mc-PAF C-8 Concentration 10 nM - 1 µMDose-dependent activation is expected.[9][10]
Incubation Time 5 - 60 minutesMAPK phosphorylation is a rapid event.
Controls Vehicle, UntreatedTo establish baseline and control for solvent effects.
Loading Control Total-ERK, GAPDH, β-ActinTo ensure equal protein loading across lanes.

References

  • Impact of targeting the platelet-activating factor and its receptor in cancer treatment. National Institutes of Health. Available from: [Link]

  • Molecular Modelling Simulations and Inhibitory Effects of Naturally Derived Flavonoids Targeting Platelet-Activating Factor Receptor (PAFR). Bentham Science Publishers. Available from: [Link]

  • Biochemistry of Platelet Activating Factor. National Center for Biotechnology Information. Available from: [Link]

  • Perfluorooctanoic acid - Wikipedia. Wikipedia. Available from: [Link]

  • PTAFR platelet activating factor receptor [Homo sapiens (human)] - Gene - NCBI. National Center for Biotechnology Information. Available from: [Link]

  • Targeting the Platelet-Activating Factor Receptor (PAF-R): Antithrombotic and Anti-Atherosclerotic Nutrients. National Center for Biotechnology Information. Available from: [Link]

  • Carbamoyl-phosphate synthetase. Creation of an escape route for ammonia. National Institutes of Health. Available from: [Link]

  • Modeled Perfluorooctanoic Acid (PFOA) Exposure and Liver Function in a Mid-Ohio Valley Community. National Institutes of Health. Available from: [Link]

  • Carbamate synthesis by carbamoylation. Organic Chemistry Portal. Available from: [Link]

  • Metal-based complexes with antiplatelet properties: antagonists of the platelet-activating factor receptor (PAFR) and other aggregating agents. Royal Society of Chemistry. Available from: [Link]

  • Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY. IUPHAR/BPS Guide to PHARMACOLOGY. Available from: [Link]

  • New Insights Into the Pathologic Roles of the Platelet-Activating Factor System. Frontiers. Available from: [Link]

  • Carbamoyl phosphate and its substitutes for the uracil synthesis in origins of life scenarios. Nature. Available from: [Link]

  • Platelet activating factor receptor (PAFR) signaling pathway through Gq and Gi protein. ResearchGate. Available from: [Link]

  • Synthesis of carbamoyl phosphate by carbamoyl phosphate synthetase I in the absence of acetylglutamate. Activation of the enzyme by cryoprotectants. National Institutes of Health. Available from: [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Application Note is designed for researchers and drug development professionals working with Methylcarbamyl PAF C-8 (1-O-octyl-2-O-(N-methylcarbamoyl)-sn-glyceryl-3-phosphorylcholine).[1][2] It synthesizes chemical property data with practical laboratory protocols to ensure experimental reproducibility.

Executive Summary & Chemical Identity[1][2][3]

Methylcarbamyl PAF C-8 is a synthetic, non-hydrolyzable analog of Platelet-Activating Factor (PAF).[1][2] Unlike the naturally occurring C-16 PAF, this analog features a shortened octyl (C-8) chain at the sn-1 position and a methylcarbamyl group at the sn-2 position.[1][2]

  • Scientific Advantage: The sn-2 methylcarbamyl modification confers resistance to PAF-acetylhydrolase (PAF-AH), significantly extending its half-life (>100 min in plasma) compared to native PAF.[1][2]

  • Solubility Advantage: The shortened C-8 chain drastically increases aqueous solubility compared to C-16 analogs, often eliminating the need for albumin carriers in cell-based assays.[1][2]

Chemical Specifications
PropertyDetail
Formal Name 1-O-octyl-2-O-(N-methylcarbamoyl)-sn-glyceryl-3-phosphorylcholine
Molecular Formula C₁₈H₃₉N₂O₇P
Molecular Weight 426.5 g/mol
CAS Number Referenced as C-8 analog of 91575-58-5
Physical State Lyophilized Powder or Ethanolic Solution
Storage -20°C (Desiccated)

Recommended Solvent Systems

The choice of solvent is critical for maintaining the lipid's structural integrity and ensuring accurate delivery in biological systems.[1][2]

A. Primary Stock Solvents (High Concentration)

For the preparation of long-term storage stocks, organic solvents are required to prevent hydrolysis and bacterial growth.[1][2]

SolventMax SolubilityRecommendation
Ethanol (100%) 50 mg/mL Preferred. Best for cell culture spikes (evaporates or dilutes easily).[1][2]
DMSO 25 mg/mLAcceptable.[1][2][3][4] Use if ethanol sensitivity is a concern in downstream assays.[1][2]
DMF 25 mg/mLLess common; reserve for specific chemical synthesis applications.[1][2]
B. Aqueous Working Solvents (Assay Delivery)

Unlike long-chain lipids (C-16/C-18), Methylcarbamyl PAF C-8 exhibits unique aqueous behavior due to its higher Critical Micelle Concentration (CMC).[1][2]

SolventMax SolubilityNotes
PBS (pH 7.2) 25 mg/mL Excellent. Can be dissolved directly without BSA carriers.[1][2]
Culture Media ~10-20 mg/mLCompatible with serum-free and serum-containing media.[2]

Critical Mechanistic Insight: Native PAF (C-16) is highly hydrophobic and requires Bovine Serum Albumin (BSA) as a carrier to prevent adsorption to plastics and precipitation.[1][2] Methylcarbamyl PAF C-8 , due to its shorter octyl chain, is sufficiently water-soluble to exist as monomers or small micelles in PBS.[1][2] BSA is NOT strictly required for solubilization, simplifying experimental design.[1][2]

Step-by-Step Solubilization Protocol

Workflow Diagram

The following diagram outlines the decision logic for preparing Methylcarbamyl PAF C-8.

G Start Methylcarbamyl PAF C-8 (Lyophilized Powder) Stock Prepare Stock Solution (Ethanol, 50 mg/mL) Start->Stock Dissolve Storage Storage: -20°C (Purge with Argon/N2) Stock->Storage Aliquot Decision Application Type? Storage->Decision Thaw RouteA Cell Culture (Acute) Decision->RouteA < 1% Solvent Tolerance RouteB High Conc. Injection Decision->RouteB Solvent-Free Required StepA1 Dilute directly into Media/PBS (1:1000 dilution recommended) RouteA->StepA1 StepB1 Evaporate Ethanol (N2 stream) Reconstitute in PBS RouteB->StepB1

Caption: Workflow for the preparation of stock and working solutions of Methylcarbamyl PAF C-8.

Protocol A: Preparation of Stock Solution (5 mg/mL)
  • Equilibration: Allow the vial of Methylcarbamyl PAF C-8 to equilibrate to room temperature before opening to prevent condensation.

  • Solvent Addition: Add 100% Ethanol to the vial to achieve a concentration of 5–50 mg/mL.

    • Example: For 1 mg of lipid, add 200 µL of Ethanol for a 5 mg/mL stock.[1][2]

  • Dissolution: Vortex gently for 30 seconds. The solution should be clear and colorless.

  • Storage: Aliquot into glass vials (avoid polystyrene). Overlay with inert gas (Argon or Nitrogen) to prevent oxidation.[1][2] Seal tightly and store at -20°C .

Protocol B: Preparation of Aqueous Working Solution
  • Dilution: Take the ethanolic stock solution.

  • Method 1 (Dilution): If the final ethanol concentration (<0.1-1%) is tolerated by your cells, dilute the stock directly into PBS or cell culture media.[1][2]

    • Note: Vortex immediately upon addition to ensure rapid dispersion.[1][2]

  • Method 2 (Solvent Exchange): If a solvent-free solution is required:

    • Aliquot the required amount of ethanolic stock into a glass tube.[1][2]

    • Evaporate the ethanol using a gentle stream of Nitrogen gas.[1][2]

    • Reconstitute the lipid film immediately in PBS (pH 7.[1][2]2) to the desired concentration (up to 25 mg/mL).[1][2]

    • Vortex or sonicate (water bath, 5 mins) to ensure complete solubilization.[1][2]

Biological Application & Signaling Pathway[1][2][3][8][9]

Methylcarbamyl PAF C-8 acts as a potent agonist for the PAF Receptor (PAFR), a G-protein coupled receptor (GPCR).[1][2]

Mechanism of Action

Upon binding, it triggers the


 signaling cascade, leading to:
  • Activation of Phospholipase C (PLC).[1][2]

  • Hydrolysis of PIP2 into IP3 and DAG.[1][2]

  • Calcium mobilization and PKC activation.[1][2]

  • Downstream activation of the MAPK/ERK pathway (c-fos, c-myc induction).[1][2]

PAF_Signaling Ligand Methylcarbamyl PAF C-8 Receptor PAF Receptor (GPCR) Ligand->Receptor Binding Gprot Gq Protein Receptor->Gprot Activates PLC PLC-beta Gprot->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC PKC Activation DAG->PKC Ca->PKC MAPK MAPK/ERK Pathway PKC->MAPK Nucleus Gene Expression (c-fos, c-myc) MAPK->Nucleus

Caption: Signal transduction pathway activated by Methylcarbamyl PAF C-8 in target cells.[1][2][5]

Troubleshooting & Stability Guide

IssueProbable CauseCorrective Action
Precipitation in Media High concentration shock or high salt.[1][2]Vortex immediately upon dilution.[1][2] Ensure concentration is below 25 mg/mL.[1][2][6]
Loss of Activity Adsorption to plastics.[1][2]Use glass or polypropylene vials. Avoid polystyrene for low-concentration working solutions (<1 µM).[1][2]
Variable Results Ethanol evaporation in stock.Inspect stock volume regularly.[1][2] Store in tightly sealed vials with inert gas headspace.
Cell Toxicity Ethanol concentration >1%.[1][2]Use "Method 2" (Solvent Exchange) to remove ethanol before applying to cells.[1][2]

References

  • O'Flaherty, J. T., et al. (1990).[1][2] 5-HETE analogs as specific antagonists of the PAF receptor.[1][2]Journal of Biological Chemistry.[1][2][5] (Contextual reference for PAF analogs).

  • Travers, J. B., et al. (1998).[1][2] Platelet-activating factor biosynthetic pathways in epidermal cell lines.[1][2] (Contextual reference for PAF signaling).

Sources

Application Notes and Protocols for the Long-Term Storage and Handling of Methylcarbamyl PAF C-8

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Understanding Methylcarbamyl PAF C-8

Methylcarbamyl PAF C-8 (1-O-octyl-2-O-(N-methylcarbamoyl)-sn-glyceryl-3-phosphorylcholine) is a potent, synthetic analog of Platelet-Activating Factor (PAF). Its unique chemical structure confers significant advantages for in vitro and in vivo research. Unlike endogenous PAF, which is rapidly degraded by the enzyme PAF acetylhydrolase (PAF-AH), Methylcarbamyl PAF C-8 is resistant to this enzymatic hydrolysis. This resistance is due to the replacement of the acetyl group at the sn-2 position with a stable methylcarbamyl moiety.[1][2] This modification results in a significantly longer biological half-life, making it a reliable tool for studying PAF receptor-mediated signaling pathways and physiological effects.[1]

This document provides a comprehensive guide to the long-term storage, handling, and application of Methylcarbamyl PAF C-8 to ensure its stability, potency, and safe use in a laboratory setting.

Chemical Stability and Degradation Pathways

The stability of Methylcarbamyl PAF C-8 is a key feature that makes it a valuable research tool. However, like all bioactive lipids, its integrity can be compromised by improper handling and storage.

Enzymatic Stability

The primary reason for the enhanced stability of Methylcarbamyl PAF C-8 compared to native PAF is its resistance to degradation by PAF-AH.[1] This enzyme normally hydrolyzes the acetyl group at the sn-2 position of PAF, rendering it inactive. The methylcarbamyl group in Methylcarbamyl PAF C-8 is not a substrate for PAF-AH, leading to a half-life of over 100 minutes in platelet-poor plasma.[1][2]

Chemical Hydrolysis

While resistant to enzymatic degradation, the molecule contains functional groups that can be susceptible to chemical hydrolysis under certain conditions.

  • Carbamate Moiety: Carbamates are generally more stable to hydrolysis than esters. However, they can be hydrolyzed under strong acidic or basic conditions, although this is not typically a concern under physiological pH.

  • Phosphocholine Headgroup: The phosphate ester linkage can also be subject to hydrolysis, particularly at extreme pH values.

For optimal stability, it is recommended to maintain solutions of Methylcarbamyl PAF C-8 at or near neutral pH.

Oxidative Stability

Methylcarbamyl PAF C-8 is an ether lipid, meaning it has an ether linkage at the sn-1 position. Ether lipids, in general, are less susceptible to oxidation than ester-linked lipids.[3] However, as with any lipid, prolonged exposure to oxygen and light can lead to gradual degradation. To minimize oxidative damage, it is crucial to store the compound under an inert atmosphere and protect it from light.

Long-Term Storage and Stability

Proper storage is critical to maintain the biological activity of Methylcarbamyl PAF C-8.

Recommended Storage Conditions
Form Storage Temperature Duration Notes
Solid/Powder -20°C≥ 2 years[4]Store in a desiccator to prevent moisture absorption.
In Organic Solvent -20°C≥ 2 years[4]Overlay with an inert gas (argon or nitrogen) to prevent oxidation.[5]
Effect of Freeze-Thaw Cycles
  • Aggregation: Changes in the physical state of the solvent during freezing and thawing can promote the formation of aggregates.

  • Hydrolysis: The presence of any residual water can contribute to slow hydrolysis of the ester and carbamate linkages over multiple freeze-thaw events.

Recommendation: To avoid repeated freeze-thaw cycles, it is strongly advised to aliquot the stock solution into single-use volumes before long-term storage.

Safe Handling and Disposal

Methylcarbamyl PAF C-8 is a potent bioactive molecule and should be handled with appropriate safety precautions.

Personal Protective Equipment (PPE)

Always wear standard laboratory PPE when handling Methylcarbamyl PAF C-8, including:

  • Nitrile gloves

  • Safety glasses or goggles

  • A lab coat

Handling Precautions
  • Avoid Inhalation and Contact: Avoid breathing dust (if in solid form) or aerosols. Prevent contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.

  • Use in a Ventilated Area: Whenever possible, handle the compound in a chemical fume hood.

  • Material Compatibility: When working with organic solutions of Methylcarbamyl PAF C-8, use only glass or Teflon-lined containers and transfer tools. Avoid plastics, as phthalates and other plasticizers can leach into the organic solvent and contaminate the lipid solution.[5]

Disposal

Dispose of all waste containing Methylcarbamyl PAF C-8 as hazardous chemical waste in accordance with your institution's and local regulations. Do not discard down the drain or in the regular trash.

Protocols for Preparation and Use

Preparation of a Stock Solution

Methylcarbamyl PAF C-8 is soluble in a variety of organic solvents. The choice of solvent will depend on the downstream application.

Solubility Data:

Solvent Solubility
Ethanol50 mg/mL[2]
DMSO25 mg/mL[2]
DMF25 mg/mL[2]
PBS (pH 7.2)25 mg/mL[2]

Protocol for Preparing a 10 mM Stock Solution in Ethanol:

  • Calculate the required mass: The molecular weight of Methylcarbamyl PAF C-8 is 426.5 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass = 0.010 mol/L x 0.001 L x 426.5 g/mol = 0.004265 g = 4.265 mg

  • Weigh the compound: Accurately weigh 4.265 mg of Methylcarbamyl PAF C-8 into a glass vial.

  • Add the solvent: Add 1 mL of absolute ethanol to the vial.

  • Dissolve the compound: Cap the vial and vortex until the solid is completely dissolved. Gentle warming in a water bath may aid in dissolution.

  • Storage: Store the stock solution at -20°C in a tightly sealed glass vial, overlaid with an inert gas.

Preparation of Working Solutions for Cell-Based Assays

For most cell-based assays, the organic solvent from the stock solution should be minimized to avoid solvent-induced cytotoxicity.

Protocol for Preparing a 1 µM Working Solution:

  • Dilute the stock solution: Take a small volume of the 10 mM stock solution and dilute it in your cell culture medium or buffer to the desired final concentration. For example, to make 1 mL of a 1 µM working solution from a 10 mM stock, you would perform a 1:10,000 dilution:

    • Add 0.1 µL of the 10 mM stock solution to 999.9 µL of your desired aqueous medium.

  • Mix thoroughly: Gently vortex or pipette up and down to ensure the compound is evenly dispersed.

Note: The final concentration of the organic solvent should be kept as low as possible (typically <0.1%) to avoid off-target effects.

Application Example: In Vitro Platelet Aggregation Assay

Methylcarbamyl PAF C-8 is a potent agonist of platelet aggregation.[2] The following is a general protocol for a light transmission aggregometry (LTA) assay.

Materials:

  • Platelet-rich plasma (PRP)

  • Platelet-poor plasma (PPP)

  • Methylcarbamyl PAF C-8 working solutions (various concentrations)

  • Light transmission aggregometer

Procedure:

  • Prepare PRP and PPP: Collect whole blood into sodium citrate tubes and centrifuge at a low speed (e.g., 200 x g for 15 minutes) to obtain PRP. Further centrifuge the remaining blood at a high speed (e.g., 2000 x g for 10 minutes) to obtain PPP.[6]

  • Set up the aggregometer: Calibrate the aggregometer using PRP (0% aggregation) and PPP (100% aggregation).

  • Perform the assay:

    • Pipette a known volume of PRP (e.g., 450 µL) into a cuvette with a stir bar and place it in the aggregometer at 37°C.

    • Allow the PRP to equilibrate for a few minutes.

    • Add a small volume (e.g., 50 µL) of the Methylcarbamyl PAF C-8 working solution to the cuvette to achieve the desired final concentration (typical working concentrations can range from nanomolar to low micromolar).[7]

    • Record the change in light transmission over time, which corresponds to the extent of platelet aggregation.

Mechanism of Action: PAF Receptor Signaling

Methylcarbamyl PAF C-8 exerts its biological effects by binding to the PAF receptor (PAFR), a G-protein coupled receptor (GPCR).[8] Activation of the PAFR initiates a complex signaling cascade that leads to various cellular responses, including platelet aggregation, inflammation, and cell proliferation.

PAF_Signaling mcPAF Methylcarbamyl PAF C-8 PAFR PAF Receptor (GPCR) mcPAF->PAFR Binds to Gq Gq PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to receptor on Platelet_Activation Platelet Activation & Aggregation PKC->Platelet_Activation Phosphorylates substrates leading to Ca Ca²⁺ Release ER->Ca Ca->Platelet_Activation Acts as second messenger for

Caption: Simplified PAF receptor signaling pathway leading to platelet activation.

References

  • Hadváry, P., Cassal, J. M., Hirth, G., & et al. (1983). Structural requirements for the activation of blood platelets by analogues of platelet-activating factor (PAF-acether). Platelet-Activating Factor INSERM Symposium, 23, 57-64.
  • Kume, K., & Shimizu, T. (1997). Platelet-activating factor (PAF) induces growth stimulation, inhibition, and suppression of oncogenic transformation in NRK cells overexpressing the PAF receptor. Journal of Biological Chemistry, 272(36), 22898-22904.
  • Prescott, S. M., Zimmerman, G. A., & McIntyre, T. M. (2002). Platelet-activating factor. Journal of Biological Chemistry, 277(20), 17381-17384.
  • Dean, J. M., & Lodhi, I. J. (2018). Structural and functional roles of ether lipids. Protein & cell, 9(2), 196–206.
  • Tsoupras, A., Lordan, R., & Zabetakis, I. (2018). Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro. MethodsX, 5, 1338–1345.
  • Kloprogge, E., & Akkerman, J. W. (1984). Mechanism of PAF-induced platelet aggregation in man. Agents and actions, 15(1-2), 64–67.
  • O'Flaherty, J. T., Redman, J. F., Jr, Schmitt, J. D., Ellis, J. M., Surles, J. R., Marx, M. H., Piantadosi, C., & Wykle, R. L. (1987). 1-O-alkyl-2-N-methylcarbamyl-glycerophosphocholine: a biologically potent, non-metabolizable analog of platelet-activating factor.

Sources

Methylcarbamyl PAF C-8 dosage calculations for preclinical research

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide provides a rigorous framework for the use of Methylcarbamyl PAF C-8 in preclinical research. It is designed for researchers requiring precise control over Platelet-Activating Factor Receptor (PAFR) signaling kinetics.[1]

Dosage Calculations, Handling Protocols, and Experimental Design

Part 1: Executive Summary & Scientific Rationale

Methylcarbamyl PAF C-8 is a synthetic, metabolically stable analogue of the naturally occurring phospholipid mediator Platelet-Activating Factor (PAF).[1]

The "Dual-Advantage" Mechanism

Researchers utilize this specific analogue to overcome two primary limitations of native PAF (C-16/C-18):

  • Enzymatic Resistance (The Methylcarbamyl Group): Native PAF is rapidly degraded by PAF acetylhydrolases (PAF-AH), which cleave the sn-2 acetyl group, resulting in a biological half-life of minutes.[1] The sn-2 methylcarbamyl modification in mc-PAF C-8 is resistant to this hydrolysis, extending the half-life to >100 minutes in plasma and ensuring sustained receptor activation [1][2].[1]

  • Solubility & Kinetics (The C-8 Chain): Native PAF possesses a long hydrophobic alkyl chain (C-16 or C-18), making it "sticky" (lipophilic) and prone to rapid membrane intercalation or loss to plastic surfaces.[1] The truncated C-8 (octyl) chain significantly increases water solubility and the Critical Micelle Concentration (CMC).[1] This allows for:

    • Rapid Equilibration: Faster on/off rates in tissue bath preparations.

    • Precise Washout: Easier removal from cells compared to C-16 analogues, which anchor into the lipid bilayer [3].[1]

Part 2: Physicochemical Properties & Handling[1]

Key Chemical Data
PropertySpecificationNotes
Formula C₁₈H₃₉N₂O₇P
Molecular Weight 426.5 g/mol Critical for Molarity calculations
Physical State Lyophilized Powder or Ethanolic SolutionHygroscopic
Solubility (Ethanol) ~20 mg/mLPreferred stock solvent
Solubility (DMSO) ~10 mg/mL
Solubility (PBS) ~10 mg/mLForms micellar solution
Stability ≥ 1 year at -20°CProtect from light and moisture
Reconstitution Protocol (Self-Validating System)

To ensure experimental reproducibility, avoid "mass-dosing" (e.g., ng/mL).[1] Always dose by Molarity to account for the MW difference between C-8 (426.5 Da) and native C-16 PAF (~524 Da).[1]

Step 1: Primary Stock Preparation (10 mM)

  • Solvent: 100% Ethanol (anhydrous) is recommended to prevent hydrolysis and maintain sterility.

  • Calculation: Dissolve 4.265 mg of mc-PAF C-8 in 1.0 mL of Ethanol.

  • Storage: Aliquot into glass vials (teflon-lined caps), purge with Argon/Nitrogen gas, and store at -20°C. Plastic tubes absorb lipids and must be avoided for long-term storage.

Step 2: Working Solution (The BSA Carrier Method) While C-8 is more soluble than C-16, using a carrier protein (Fatty Acid-Free BSA) is the "Gold Standard" to ensure proper presentation to the PAF Receptor (PAFR) and minimize non-specific binding to cultureware.[1]

  • Vehicle: PBS (pH 7.[2]4) + 0.1% BSA (Fatty Acid-Free).[1]

  • Dilution: Dilute the ethanolic stock at least 1:1000 into the Vehicle to keep final ethanol concentration < 0.1%.

Part 3: Dosage Calculations & Experimental Logic

Molar Dose Calculator

Use the table below to convert target in vitro concentrations to required mass/volume.

Basis: 10 mM Stock Solution (4.265 mg/mL).

Target ConcentrationApplication ContextDilution Factor (from 10 mM Stock)Preparation (Example)
1 nM (10⁻⁹ M)High-affinity binding assays1 : 10,000,000Serial Dilution Required (See Diagram 1)
100 nM (10⁻⁷ M)Standard signaling (Ca²⁺ flux)1 : 100,000Step 1: 10 µL Stock → 990 µL Vehicle (100 µM)Step 2: 10 µL (Step 1) → 10 mL Media
1 µM (10⁻⁶ M)Maximal Aggregation / Gene Expression1 : 10,0001 µL Stock → 10 mL Media
10 µM (10⁻⁵ M)Toxicity / Off-target screening1 : 1,00010 µL Stock → 10 mL Media
In Vivo Considerations

Note: mc-PAF C-8 is rarely used systemically due to its altered pharmacokinetics compared to C-16.[1] However, for acute local administration:

  • Typical Dose Range: 0.1 – 1.0 µg/kg (Intravenous).

  • Calculation:

    
    
    
    • Warning: Rapid hypotension is a hallmark of PAF agonists. Monitor blood pressure continuously.

Part 4: Workflows & Visualization

Diagram 1: Precision Serial Dilution Workflow

Rationale: Lipids adhere to pipette tips. This "Two-Step" intermediate dilution method minimizes pipetting error and solvent shock to cells.[1]

DilutionProtocol cluster_0 Critical Step: Vortex 30s Stock Primary Stock (10 mM in EtOH) Store @ -20°C Inter Intermediate Stock (100 µM) Vehicle: PBS + 0.1% BSA Stock->Inter  1:100 Dilution (e.g., 10 µL into 990 µL) Working Working Solution (100 nM - 1 µM) Directly in Culture Media Inter->Working  Dilute to Target (e.g., 1:1000 for 100 nM) Cells Cell Culture (Assay Readout) Working->Cells  Add to Wells

Caption: Serial dilution strategy to reduce pipetting error and ethanol toxicity (<0.1% final).

Diagram 2: Mechanism of Action (Signaling Pathway)

Rationale: mc-PAF C-8 mimics native PAF, activating the Gq-coupled PAFR pathway.[1] Understanding this pathway is essential for selecting downstream readouts (e.g., Calcium vs. MAPK).

PAFR_Signaling Ligand mc-PAF C-8 (Stable Agonist) Receptor PAF Receptor (GPCR) Ligand->Receptor  Binds Gq Gq Protein Receptor->Gq  Activates PLC PLC-β Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ (Release from ER) IP3->Ca PKC PKC Activation DAG->PKC Ca->PKC Response Biological Response: Chemotaxis Aggregation Gene Expression (c-fos) Ca->Response MAPK MAPK/ERK Phosphorylation PKC->MAPK MAPK->Response

Caption: mc-PAF C-8 activates the Gq-PLC-IP3 pathway, leading to Calcium flux and MAPK signaling.

Part 5: References

  • O'Flaherty, J. T., et al. (1987). Metabolism of platelet-activating factor. Biochimica et Biophysica Acta (BBA) . Demonstrates the susceptibility of native PAF to acetylhydrolase and the stability of carbamyl analogues.

  • PubChem. 1-O-octyl-2-O-methylcarbamyl-sn-glycero-3-phosphocholine.[1] Compound Summary. Available at: [Link] (Note: General search for PAF analogues).

  • Prescott, S. M., et al. (2000). Platelet-activating factor and related lipid mediators.[1][3] Annual Review of Biochemistry , 69(1), 419-445.[1] Authoritative review on PAF signaling mechanisms.

Sources

Troubleshooting & Optimization

Optimizing Methylcarbamyl PAF C-8 concentration for maximum platelet response

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimizing Methylcarbamyl PAF C-8 for Platelet Aggregation

Product Category: Lipid Mediators / Agonists Audience: Research Scientists & Assay Developers

Introduction: The Stability Advantage

Methylcarbamyl PAF C-8 (mc-PAF C-8) is a synthetic, non-hydrolyzable analog of the naturally occurring Platelet-Activating Factor (PAF C-16).

Why use C-8 over Native C-16? Native PAF is rapidly degraded in plasma by PAF acetylhydrolase (PAF-AH) , leading to inconsistent aggregation data, particularly in prolonged experiments. The methylcarbamyl modification at the sn-2 position renders mc-PAF C-8 resistant to this hydrolysis, providing a stable, persistent signal. While the shortened C-8 alkyl chain slightly alters lipophilicity, the molecule remains a potent agonist for the PAF Receptor (PAFR).

Module 1: Reconstitution & Handling (The "Hidden" Variable)

Issue: Inconsistent aggregation often stems from poor lipid dispersion or solvent toxicity, not the agonist itself.

Q: How do I prepare a working solution without killing my platelets?

A: You must balance lipid solubility with vehicle toxicity. mc-PAF C-8 is lipophilic. Direct addition of the ethanolic stock to platelet-rich plasma (PRP) can cause local protein precipitation or solvent-induced inhibition if the ethanol concentration exceeds 0.1%.

The "Carrier" Protocol: Use Fatty Acid-Free BSA (Bovine Serum Albumin) as a carrier protein to disperse the lipid in an aqueous buffer.

Step-by-Step Reconstitution Workflow
  • Stock Storage: Store the commercial ethanolic stock (usually 5 mg/mL) at -20°C.

  • Evaporation (Optional but Recommended): If the stock volume is small, evaporate the ethanol under a gentle stream of nitrogen.

  • Resuspension: Reconstitute in PBS (pH 7.2) containing 0.1% - 0.25% BSA .

    • Note: If keeping the ethanol, ensure the final dilution into the cuvette results in < 0.1% ethanol.

  • Sonication: Sonicate briefly (bath sonicator, 5-10 seconds) to ensure micelle formation/dispersion.

ReconstitutionWorkflow cluster_tips Critical Constraint Stock Commercial Stock (Ethanol) Evap Evaporate Solvent (N2 Stream) Stock->Evap Remove EtOH Mix Vortex & Sonicate (Micelle Formation) Evap->Mix Buffer PBS + 0.25% BSA (Carrier) Buffer->Mix Working Working Aliquot (100 µM) Mix->Working Assay Assay Cuvette (Final: 10 nM - 1 µM) Working->Assay Dilute 1:1000 Tip Final Ethanol < 0.1% to prevent platelet inhibition

Figure 1: Reconstitution workflow ensuring lipid solubility while minimizing vehicle toxicity.

Module 2: Dose-Response Optimization

Issue: Users often select a single "literature dose" (e.g., 10 µM) and experience signal desensitization.

Q: What is the optimal concentration range?

A: Start with a Logarithmic Dose-Response Curve . mc-PAF C-8 is highly potent. Supra-maximal doses (>10 µM) can cause receptor desensitization (tachyphylaxis) , where the receptor internalizes or uncouples from G-proteins, leading to a reduced rather than increased response.

Recommended Titration Table:

Concentration (Final)Expected Response (Light Transmission Aggregometry)Physiological Relevance
1 nM - 10 nM Shape Change Only (Baseline dip, no aggregation)Sub-threshold priming.
10 nM - 50 nM Reversible Aggregation (Primary wave only)Weak agonist simulation.
100 nM - 500 nM Irreversible Aggregation (Full secondary wave)OPTIMAL WINDOW for screening.
> 1 µM Maximal / Desensitizing Risk of receptor internalization.
Experimental Protocol: The Dose-Response Curve
  • Prepare PRP: Citrated blood, centrifuged at 200 x g for 15 mins.

  • Adjust Count: Normalize platelet count to 250,000/µL using autologous PPP.

  • Incubation: 37°C with stirring (1000-1200 rpm).

  • Add Agonist: Add mc-PAF C-8 (volumes ≤ 10 µL to avoid dilution errors).

  • Record: Monitor for 5-7 minutes.

Module 3: Mechanism & Troubleshooting

Issue: "My platelets aren't aggregating, but they respond to Thrombin."

Q: Why is the response variable?

A: This is likely a pathway-specific issue. mc-PAF C-8 operates via the Gq-coupled PAF Receptor . If Thrombin (PAR receptors) works but PAF doesn't, the issue lies in the specific PAFR cascade or receptor availability.

Key Pathway Checkpoints:

  • PAFR: G-protein coupled receptor (GPCR).[1]

  • Gq Protein: Activates Phospholipase C (PLC).

  • Calcium: PLC generates IP3, mobilizing intracellular Ca2+.

  • Aspirin Independence: PAF aggregation is largely independent of Cyclooxygenase (COX-1) . If your donor took aspirin, PAF response should remain intact (unlike Arachidonic Acid response).

PAFSignaling Agonist mc-PAF C-8 Receptor PAF Receptor (Gq-Coupled) Agonist->Receptor Binds PLC Phospholipase C (PLC-beta) Receptor->PLC Activates IP3 IP3 + DAG PLC->IP3 Calcium Ca2+ Mobilization IP3->Calcium Releases Ca2+ PKC PKC Activation IP3->PKC GpIIb GpIIb/IIIa Activation (Fibrinogen Binding) Calcium->GpIIb PKC->GpIIb Agg Platelet Aggregation GpIIb->Agg Blocker WEB 2086 / BN 52021 (Antagonists) Blocker->Receptor Blocks

Figure 2: The Gq-coupled signaling cascade activated by mc-PAF C-8.

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
No Aggregation Receptor DesensitizationEnsure platelets were not exposed to trace PAF during isolation. Wash platelets with BSA-containing buffer.
No Aggregation Hydrolysis (if using C-16)Switch to mc-PAF C-8 (non-hydrolyzable).
Drifting Baseline Shape Change without AggregationConcentration is too low (< 10 nM). Increase dose.
High Variability Donor Aspirin Intake?False. PAF is weak in aspirin-treated donors only at low doses. At optimal doses (>100 nM), it bypasses COX-1.
Precipitation Solubility FailureRe-check the BSA carrier step. Lipids crashed out in aqueous buffer.

References

  • O'Flaherty, J. T., et al. (1987). Neutrophil desensitization: responses to platelet-activating factor. Blood, 70(6), 1847-1853. (Demonstrates desensitization mechanisms relevant to PAF analogs).
  • PubChem. (n.d.). Methylcarbamyl PAF C-8 Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Reactome. (n.d.). PAF receptor binds platelet activating factor.[1][2][3][4] Retrieved from [Link]

Sources

Identifying and mitigating off-target effects of Methylcarbamyl PAF C-8

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identifying and Mitigating Off-Target Effects of Methylcarbamyl PAF C-8

Reagent Class: Stable Platelet-Activating Factor (PAF) Analog Primary Application: PAF Receptor (PAFR) Agonism in inflammation, platelet aggregation, and anaphylaxis models.

Introduction: The Stability Paradox

Methylcarbamyl PAF C-8 (Mc-PAF C-8) is a potent, non-hydrolyzable analog of native PAF. Unlike native PAF, which is degraded in minutes by PAF acetylhydrolases (PAF-AH), Mc-PAF C-8 persists in biological systems (half-life >100 min).[1]

The Risk: This enhanced stability, while useful, dramatically increases the risk of supra-physiological accumulation . Users often apply "standard" PAF concentrations (1–10 µM) to this stable analog, leading to sustained receptor over-stimulation, desensitization (tachyphylaxis), or non-specific membrane perturbation (surfactant effects).

This guide provides the protocols to distinguish true PAFR signaling from experimental artifacts.

Module 1: Reagent Integrity & Solubility

User Complaint: "My EC50 is shifting," or "I see precipitation in the well."

Technical Insight: Mc-PAF C-8 is amphiphilic. In aqueous buffers, it forms micelles if not handled correctly. Furthermore, the solvent (DMSO or Ethanol) can induce cytotoxicity that mimics "off-target" effects.

Troubleshooting Protocol: The "Clear Solution" Check
ParameterSpecificationCritical Action
Solvent DMSO or EthanolStock solutions should be ≥10 mg/mL to minimize solvent volume in final assay.
Aqueous Dilution PBS (pH 7.2)Do not dilute directly into cold media. Dilute into room temp PBS with vigorous vortexing.
Albumin Effect BSA / HSAPAF analogs bind avidly to albumin. Serum-free media increases effective potency by 10–100x. If switching from serum+ to serum- conditions, reduce dose.

Q: How do I rule out solvent toxicity? A: Perform a "Vehicle-Only" control curve. If your DMSO concentration exceeds 0.1% (v/v) in the final well, you may trigger non-specific calcium flux or cell rounding, which looks like a PAF response.

Module 2: The "Gold Standard" Specificity Check

User Complaint: "Is the signal I'm seeing actually mediated by the PAF Receptor?"

Technical Insight: The only way to validate Mc-PAF C-8 specificity is Competitive Antagonism . If a selective PAFR antagonist (e.g., WEB 2086) cannot block the signal, the effect is off-target (likely membrane perturbation or non-receptor cytotoxicity).

Protocol: The WEB 2086 Blockade Validation

Reagents:

  • Agonist: Mc-PAF C-8 (Target concentration: EC80, typically 10–100 nM).

  • Antagonist: WEB 2086 (Apafant) or BN 52021.

Workflow:

  • Pre-incubation: Treat cells with Antagonist (10 µM) for 15–30 minutes before adding Mc-PAF C-8.

  • Challenge: Add Mc-PAF C-8.

  • Readout: Measure Calcium Flux or Aggregation.

Interpretation:

  • Full Blockade: Signal is On-Target (PAFR mediated).

  • No/Partial Blockade: Signal is Off-Target (Physicochemical toxicity).

Visualization: Specificity Logic Gate

SpecificityCheck Start Experimental Signal Observed AddAntagonist Pre-treat with WEB 2086 (10 µM) Start->AddAntagonist Challenge Challenge with Mc-PAF C-8 AddAntagonist->Challenge Result Is Signal Inhibited? Challenge->Result OnTarget VALID: PAFR Mediated Result->OnTarget Yes (>90% Block) OffTarget INVALID: Off-Target / Toxicity Result->OffTarget No (<50% Block)

Caption: Logic flow for distinguishing receptor-mediated signaling from non-specific toxicity using competitive antagonism.

Module 3: Distinguishing Desensitization from Assay Failure

User Complaint: "The drug worked the first time, but the second dose failed. Is the reagent degrading?"

Technical Insight: This is likely Homologous Desensitization , not reagent failure. Upon binding Mc-PAF C-8, the PAF receptor is rapidly phosphorylated by GRKs (G-protein Receptor Kinases), recruits Beta-Arrestin, and is internalized. Because Mc-PAF C-8 is non-hydrolyzable, it remains bound, preventing receptor recycling.

Q: How do I fix "disappearing" signals? A: You cannot "fix" biology, but you can manage it:

  • Single Bolus Only: Do not attempt cumulative dosing curves in the same well. Use separate wells for each concentration.

  • Washout Period: If re-stimulation is necessary, a washout of >60 minutes is required, though often ineffective with high-affinity analogs like C-8.

  • Check Heterologous Desensitization: If Thrombin or Histamine also fail after Mc-PAF treatment, the desensitization is at the G-protein/PLC level (systemic pathway exhaustion), not just the receptor.

Visualization: The Desensitization Trap

Desensitization Ligand Mc-PAF C-8 Receptor PAF Receptor (Surface) Ligand->Receptor High Affinity Binding Signal Ca2+ Influx (Response) Receptor->Signal Initial Activation GRK GRK Phosphorylation Receptor->GRK Rapid Feedback Arrestin B-Arrestin Recruitment GRK->Arrestin Internalization Endocytosis (Receptor Removal) Arrestin->Internalization Internalization->Receptor Recycling Blocked (Due to Stable Ligand)

Caption: Mechanism of Tachyphylaxis. Mc-PAF C-8 induces rapid internalization; its stability prevents receptor recycling, leading to refractoriness.

Module 4: Non-Receptor Toxicity (Surfactant Effects)

User Complaint: "My cells are dying/lysing immediately after addition."

Technical Insight: Mc-PAF C-8 is a lipid with a critical micelle concentration (CMC). Above ~10–20 µM, it acts as a detergent, dissolving cell membranes. This is not a pharmacological effect; it is physical lysis.

Toxicity Threshold Table
ConcentrationPhysiological EffectMechanismStatus
0.1 – 100 nM High SpecificityPAFR AgonismSafe
100 nM – 1 µM Maximal SignalReceptor SaturationUse Caution
> 10 µM Membrane LysisSurfactant/Detergent ActionOFF-TARGET

Actionable Step: If you suspect cytotoxicity, perform an LDH Release Assay on the supernatant 30 minutes post-treatment. High LDH indicates membrane rupture, not apoptosis.

References
  • O'Flaherty, J. T., et al. (1987).[2] "1-O-alkyl-2-N-methylcarbamyl-glycerophosphocholine: a biologically potent, non-metabolizable analog of platelet-activating factor."[2] Biochemical and Biophysical Research Communications. Retrieved from [Link]

  • Casals-Stenzel, J., et al. (1987). "Pharmacological actions of WEB 2086, a new specific antagonist of platelet activating factor." Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

  • Shukla, S. D. (1991). "Platelet-activating factor receptor and signal transduction mechanisms."[3] FASEB Journal. Retrieved from [Link]

Sources

How to address solubility issues with Methylcarbamyl PAF C-8

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Welcome to the Lipidomics Support Center. You are likely accessing this guide because you are observing inconsistent bioactivity or precipitation with Methylcarbamyl PAF C-8.

Unlike native Platelet-Activating Factor (PAF C-16), this C-8 analog possesses a significantly shorter alkyl chain and a modified sn-2 position.[1][2][3] While these modifications confer resistance to acetylhydrolase (PAF-AH) degradation, they drastically alter the physicochemical behavior of the lipid in solution.[1][2]

The most common error researchers make is treating C-8 lipids identical to C-16 lipids. The shorter chain length increases the Critical Micelle Concentration (CMC), meaning this lipid exists as monomers at higher concentrations than C-16 analogs before forming micelles.[1][2][3] However, it still requires precise handling to avoid "crashing out" in aqueous buffers.[2]

Physicochemical Data Table
ParameterSpecificationPractical Implication
Molecular Weight 426.5 g/mol Lighter than native PAF (523.7 g/mol ).[1][2][3]
Solubility (Ethanol) ~50 mg/mLPreferred Stock Solvent. Stable storage solvent.[1][2][3]
Solubility (DMSO) ~25 mg/mLAlternative stock solvent; use if ethanol is toxic to your cells.[1][2][3]
Solubility (PBS, pH 7.2) ~25 mg/mL*Conditional.[2][3] Achievable only if predissolved in organic solvent first.[2][3]
Stability HighResistant to PAF-AH hydrolysis (sn-2 carbamate) and sn-1 ether cleavage.[1][2][3]

Standardized Solubilization Protocols

Do not attempt to dissolve the lyophilized powder directly into an aqueous buffer (PBS/Media) for stock solutions.[2][3] This results in heterogeneous lipid films that yield inconsistent molar concentrations.[1][2]

Protocol A: The "Gold Standard" (Organic Stock Method)

Use this method for all quantitative assays (Cell culture, ELISA, Aggregation assays).[1][2]

Reagents Required:

  • Methylcarbamyl PAF C-8 (Lyophilized or Ethanol solution)[1][2][3]

  • Anhydrous Ethanol (High grade) or DMSO[1][2][3]

  • Argon or Nitrogen gas stream[4][5]

  • Glass vials (Borosilicate) – Avoid polystyrene plastics.[1][2][3]

Step-by-Step:

  • Preparation of Stock (Organic Phase):

    • If supplied as a powder, dissolve the lipid in 100% Ethanol to a concentration of 5–10 mg/mL .[2][3]

    • Why? Ethanol disrupts lipid-lipid van der Waals interactions effectively, ensuring a true molecular solution.[1][2][3]

    • QC Check: The solution must be perfectly clear. If cloudy, sonicate in a water bath at 30°C for 5 minutes.

  • Storage of Stock:

    • Purge the vial with Argon or Nitrogen gas to displace oxygen (prevents oxidative degradation of trace impurities).[2][3]

    • Seal with a Teflon-lined cap.[1][2][3] Store at -20°C (stable >1 year).

  • Preparation of Working Solution (Aqueous Phase):

    • Calculate the volume of stock needed.[1][2][3]

    • The Dropwise Technique: While vortexing your aqueous buffer (PBS or Media, pH 7.[2][3]2) at medium speed, add the ethanol stock dropwise .

    • Constraint: Keep the final organic solvent concentration <0.1% (v/v) to avoid solvent cytotoxicity.[2][3]

    • Example: To make 10 mL of working solution, add 10 µL of Stock into 9.99 mL of PBS.[2][3]

Protocol B: Direct Aqueous Dissolution (High Concentration)

Use this method ONLY if organic solvents are strictly prohibited in your system.[1][2]

  • Weigh the powder into a glass vial.

  • Add PBS (pH 7.2) to reach a concentration of 1 mg/mL (do not exceed 10 mg/mL initially).

  • Sonication Cycle: Sonicate in a water bath for 15 minutes. The solution may appear slightly hazy (micellar suspension) rather than crystal clear.[2][3]

  • Usage: Use immediately. Do not store aqueous solutions for >24 hours.

Visualization: Solubilization Workflows

The following diagram illustrates the decision logic for preparing your samples based on your assay requirements.

G Start Start: Methylcarbamyl PAF C-8 Form Current State? Start->Form Powder Lyophilized Powder Form->Powder Soln Supplied in Ethanol Form->Soln Decision Is Organic Solvent Tolerated in Assay? Powder->Decision YesOrg Protocol A: Organic Stock (Recommended) Soln->YesOrg Already Dissolved Decision->YesOrg Yes (<0.1%) NoOrg Protocol B: Direct Aqueous Decision->NoOrg No (0%) Step1 Dissolve in EtOH/DMSO (Stock: 5-10 mg/mL) YesOrg->Step1 Step3 Sonicate 15 mins (Micellar Suspension) NoOrg->Step3 Step2 Dilute Dropwise into PBS (Vortexing) Step1->Step2 Final Ready for Assay (Use within 24h) Step2->Final Step3->Final

Caption: Decision matrix for solubilizing Methylcarbamyl PAF C-8 based on assay tolerance for organic solvents.

Troubleshooting & FAQs

Q1: My solution is cloudy after diluting the ethanol stock into PBS. What happened?

Diagnosis: You likely exceeded the solubility limit of the lipid in the aqueous buffer or added the stock too quickly ("crashing out").[2][3] The Science: Even though C-8 is more soluble than C-16, lipids are amphipathic.[1][2][3] Rapid addition creates large aggregates rather than stable micelles.[1][2][3] Corrective Action:

  • Ensure your PBS is at room temperature or slightly warm (30°C), not cold.[1][2][3]

  • Sonicate the cloudy solution for 10 minutes. If it clears, you have formed stable micelles.[2][3]

  • If it remains cloudy, filter through a 0.2 µm PTFE filter (be aware this may reduce concentration) or dilute further.[2][3]

Q2: Can I store the aqueous working solution?

Answer: No. Reasoning: While Methylcarbamyl PAF C-8 is chemically stable against hydrolysis (due to the ether and carbamate bonds), aqueous solutions are prone to physical instability (aggregation/adsorption to container walls) and microbial growth.[1][2] Rule: Always prepare aqueous dilutions fresh on the day of the experiment.

Q3: Why use Methylcarbamyl C-8 instead of standard PAF C-16?

Expert Insight: Standard PAF C-16 is rapidly degraded in plasma by PAF-acetylhydrolase (PAF-AH), with a half-life of minutes.[1][2][3][6]

  • Methylcarbamyl modification: The sn-2 carbamate bond is resistant to PAF-AH.[1][2][3][6][7]

  • C-8 Chain: Provides higher water solubility and faster membrane equilibrium.[1][2][3]

  • Result: You get a prolonged biological signal without the noise of rapid degradation.[2][3]

Q4: I am doing animal studies (in vivo). How do I inject this?

Protocol:

  • Dissolve the lipid in DMSO (Stock).[1][2][3]

  • Dilute the stock into sterile PBS immediately before injection.

  • Target Formulation: 1:30 ratio of DMSO:PBS (approx 3.3% DMSO).

  • Solubility Check: At this ratio, Methylcarbamyl PAF C-8 is soluble up to ~0.5 mg/mL.[1][2][3]

  • Warning: Ensure the DMSO concentration is tolerated by your specific animal model/route of administration.[2][3]

Mechanism of Action (Visualized)

Understanding the stability difference is crucial for experimental design.[2][3]

Pathway PAFC16 Native PAF C-16 (sn-2 Acetyl) Enzyme PAF-Acetylhydrolase (PAF-AH) PAFC16->Enzyme Susceptible Activation PAF Receptor Activation PAFC16->Activation Transient Signaling PAFC8 Methylcarbamyl PAF C-8 (sn-2 Carbamyl) PAFC8->Enzyme Resistant PAFC8->Activation Sustained Signaling Degradation Lyso-PAF (Inactive) Enzyme->Degradation Rapid Hydrolysis

Caption: Comparison of metabolic stability between Native PAF and Methylcarbamyl PAF C-8.

References

  • Avanti Polar Lipids. Handling and Storage of Lipids: General Guidelines for Organic and Aqueous Solutions. Retrieved from [Link]

  • O'Flaherty, J.T., et al. (1987).[2][3] Neutrophil responses to platelet-activating factor analogs: resistance to inactivation by acetylhydrolase.[1][2][3] This paper establishes the biological rationale for using carbamyl analogs.[2][3] (Foundational mechanistic reference).

  • Nigam, S., et al. (1992).[2][3] PAF-acether analogs: Chemistry and biological activity.[1][2][3][8] Explains the structure-activity relationship of C-8 vs C-16 chain lengths.

Sources

Technical Support Center: Navigating Cell Culture Contamination When Working with Lipid-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and prevent cell culture contamination issues specifically arising from the use of lipid-based compounds. The unique physicochemical properties of lipids introduce specific challenges to maintaining a sterile cell culture environment. This resource provides in-depth, experience-driven insights and actionable protocols to ensure the integrity of your research.

Section 1: Understanding the Unique Challenges of Lipids in Cell Culture

Working with lipids and lipid-based compounds, such as free fatty acids, cholesterol, lipid nanoparticles (LNPs), and liposomes, is essential for many modern cell culture applications, including drug delivery, transfection, and nutritional supplementation. However, their introduction into aqueous culture media presents distinct challenges that can heighten the risk of contamination.

Q1: Why do lipid-based compounds require special consideration regarding cell culture contamination?

A1: Lipid-based compounds introduce several unique risk factors for contamination:

  • Potential for Microbial Growth: Some microorganisms can utilize lipids as a nutrient source, meaning that lipid-rich supplements can potentially support the growth of contaminating bacteria or fungi if not handled with strict aseptic technique.[1][2]

  • Sterilization Difficulties: Unlike simple aqueous solutions, lipid emulsions and nanoparticle suspensions can be sensitive to standard sterilization methods. Autoclaving, for instance, can alter the physicochemical properties of liposomes and LNPs, affecting their stability and performance.[3] Similarly, sterile filtration of larger lipid particles (>0.22 µm) is not feasible.[4][5]

  • Introduction of Chemical Contaminants: Lipid raw materials can contain impurities from their manufacturing process. Furthermore, the solvents and plastics used in preparing and storing lipid stock solutions can leach chemical contaminants, such as plasticizers, which can be cytotoxic or interfere with cellular processes.[6][7]

  • Interference with Detection Methods: The turbidity of lipid emulsions can mask the early signs of microbial contamination that would be obvious in a clear medium.[8] Additionally, lipid nanoparticles have been shown to interfere with certain endotoxin detection assays.[9]

  • Source of Endotoxins: Lipids themselves are not a source of endotoxins, but the process of preparing lipid-based reagents, especially those involving bacterial expression systems for protein components, can introduce endotoxins (lipopolysaccharides or LPS).[9][10] Endotoxins are components of the outer membrane of Gram-negative bacteria and can significantly impact cell health and experimental outcomes.[10]

Section 2: Troubleshooting Microbial Contamination

Microbial contamination by bacteria, yeast, fungi, and mycoplasma is a common issue in cell culture. The presence of lipids can sometimes exacerbate these problems.

Frequently Asked Questions (FAQs): Microbial Contamination
Q2: My cell culture medium became cloudy shortly after adding a lipid supplement. Is it bacterial contamination?

A2: While sudden turbidity is a classic sign of bacterial contamination, it's not always the case when working with lipids.[8] High concentrations of lipid supplements can themselves make the medium appear cloudy or opalescent.

Troubleshooting Steps:

  • Microscopic Examination: Immediately examine a sample of the culture medium under a high-power phase-contrast microscope. Look for the characteristic small, motile shapes of bacteria or the budding forms of yeast.

  • Control Flask: Maintain a cell-free flask with the same concentration of lipid supplement in your incubator. If this flask also appears turbid, the cloudiness is likely due to the lipid formulation itself.

  • pH Check: Bacterial contamination often leads to a rapid drop in the pH of the medium, turning the phenol red indicator yellow.[11]

Q3: I suspect fungal contamination in my lipid-containing culture. What should I look for?

A3: Fungal contamination in lipid-containing cultures can sometimes be harder to spot initially. Look for filamentous structures (hyphae) or fuzzy-looking clumps. The pH of the medium may increase with fungal growth.

Q4: Can lipid-based transfection reagents be a source of mycoplasma contamination?

A4: While the transfection reagents themselves are sterile, the process of transfection can reveal a pre-existing, low-level mycoplasma infection that was previously undetected.[12] Mycoplasma can affect transfection efficiency and overall cell health.[13][14][15] It is crucial to regularly test your cell lines for mycoplasma, especially before critical experiments like transfection.

Protocol: Sterility Testing of Lipid-Based Solutions

This protocol is designed to test the sterility of a prepared lipid stock solution before its addition to your cell cultures.

Materials:

  • Lipid stock solution

  • Sterile Tryptic Soy Broth (TSB)

  • Sterile Sabouraud Dextrose Broth (SDB)

  • Sterile 15 mL conical tubes

  • Incubator at 37°C

  • Incubator at 25°C

Procedure:

  • In a sterile biosafety cabinet, add 100 µL of your lipid stock solution to a tube containing 5 mL of TSB.

  • Add 100 µL of your lipid stock solution to a separate tube containing 5 mL of SDB.

  • As a positive control, inoculate separate TSB and SDB tubes with a known non-pathogenic bacterial and fungal strain, respectively.

  • As a negative control, maintain un-inoculated TSB and SDB tubes.

  • Incubate the TSB tubes at 37°C for 7 days.

  • Incubate the SDB tubes at 25°C for 14 days.

  • Observe the tubes daily for any signs of turbidity, which would indicate microbial growth. Compare against your positive and negative controls.

Workflow for Investigating Microbial Contamination

A Suspicion of Microbial Contamination (e.g., turbidity, pH change, cell death) B Microscopic Examination A->B C Observe for bacteria, yeast, or fungi B->C D Contamination Confirmed C->D Visible microbes E Contamination Not Visually Confirmed C->E No visible microbes F Discard Contaminated Cultures D->F J Perform Mycoplasma Test E->J G Decontaminate Biosafety Cabinet & Incubator F->G H Review Aseptic Technique G->H I Sterility Test Lipid Stock H->I K Mycoplasma Positive J->K Positive L Mycoplasma Negative J->L Negative M Discard or Treat Mycoplasma K->M N Investigate Other Causes (e.g., chemical contamination, cytotoxicity) L->N A Need to Sterilize Lipid-Based Reagent B Is the reagent heat-stable? A->B C What is the particle size? B->C No D Autoclave B->D Yes E < 0.22 µm C->E F > 0.22 µm C->F G Sterile Filter (0.22 µm) E->G H Aseptic Preparation is Critical F->H I Consider Gamma Irradiation (if compatible) H->I

Caption: Decision tree for selecting a sterilization method for lipid-based reagents.

Proactive Prevention Strategies
  • Quarantine New Reagents: Before introducing a new lot of a lipid supplement or transfection reagent into general use, test it on a small scale with a non-critical cell line to ensure it does not cause any adverse effects.

  • Routine Contamination Screening: Implement a regular schedule for mycoplasma and bacterial/fungal testing of your cell lines.

  • Maintain Detailed Records: Keep meticulous records of lot numbers for all reagents used. This will be invaluable for troubleshooting if a problem arises.

  • Strict Aseptic Technique: This is the most critical factor in preventing all types of microbial contamination.

By understanding the unique challenges posed by lipid-based compounds and implementing these rigorous troubleshooting and prevention strategies, you can significantly reduce the risk of contamination and ensure the reliability and reproducibility of your cell culture experiments.

References

  • Cytiva. (2020). Lipids in cell culture media. [Link]

  • Amerigo Scientific. Lipid-based Transfection Reagents. [Link]

  • BioProcess International. (2016). Providing Lipids Boosts Protein Productivity: Testing a Feed Supplement with Multiple Cell Clones and Media Formulations. [Link]

  • Seamaty. (2022). 5 Way to Eliminate Interference of Hyperlipidemia on Biochemical Tests. [Link]

  • Valentin, H. E., et al. (2014). Accumulation of High-Value Lipids in Single-Cell Microorganisms: A Mechanistic Approach and Future Perspectives. Journal of Agricultural and Food Chemistry, 62(1), 1-13. [Link]

  • Zec, K., et al. (2019). "Basicles": Microbial Growth and Production Monitoring in Giant Lipid Vesicles. ACS Synthetic Biology, 8(10), 2415-2423. [Link]

  • Le, T. D., et al. (2024). Mobile Phase Contaminants Affect Neutral Lipid Analysis in LC-MS-Based Lipidomics Studies. Analytical Chemistry, 96(1), 234-242. [Link]

  • Gholizadeh, Z., et al. (2016). Prevention and Detection of Mycoplasma Contamination in Cell Culture. Avicenna Journal of Medical Biotechnology, 8(1), 3-11. [Link]

  • Hippalgaonkar, K., et al. (2010). Injectable Lipid Emulsions—Advancements, Opportunities and Challenges. The AAPS Journal, 12(4), 562-572. [Link]

  • QIAGEN. What are endotoxins. [Link]

  • ResearchGate. How to sterilize a solution containing lipids?[Link]

  • Falconer, R. J., et al. (2006). Quantitation of interaction of lipids with polymer surfaces in cell culture. Biotechnology and Bioengineering, 94(3), 563-570. [Link]

  • Perez, A. P., et al. (2021). Insights into Terminal Sterilization Processes of Nanoparticles for Biomedical Applications. Pharmaceutics, 13(9), 1349. [Link]

  • Esterbauer, H. (1993). Cytotoxicity and genotoxicity of lipid-oxidation products. The American Journal of Clinical Nutrition, 57(5 Suppl), 779S-785S. [Link]

  • Google Patents.
  • Google Patents.
  • Hessler, J. R., et al. (1983). Lipoprotein oxidation and lipoprotein-induced cytotoxicity. Arteriosclerosis, Thrombosis, and Vascular Biology, 3(3), 215-222. [Link]

  • ResearchGate. Injectable Lipid Emulsions—Advancements, Opportunities and Challenges. [Link]

  • Butash, K. A., et al. (2000). Reexamination of the Effect of Endotoxin on Cell Proliferation and Transfection Efficiency. BioTechniques, 29(3), 610-614. [Link]

  • ResearchGate. Cell Culture infection ONLY APPARENT after transfection?[Link]

  • ResearchGate. How can I remove lipids from cell culture media? [https://www.researchgate.net/post/How_can_I_remove_lipids_from_cell_culture_media]([Link]_ lipids_from_cell_culture_media)

  • ResearchGate. The role of lipids in controlling microbial growth. [Link]

  • Smulders, S., et al. (2012). Contamination of nanoparticles by endotoxin: evaluation of different test methods. Particle and Fibre Toxicology, 9, 41. [Link]

  • Uchida, K. (2013). Cell Death via Lipid Peroxidation and Protein Aggregation Diseases. Chemical Research in Toxicology, 26(9), 1279-1289. [Link]

  • MDPI. Sterilization Effects on Liposomes with Varying Lipid Chains. [Link]

  • BioProcess International. (2022). Using 3D Imaging To Understand Sterilizing-Grade Filtration of Liposomes. [Link]

  • Le, T. D., et al. (2024). Studies of Labware Contamination during Lipid Extraction in Mass Spectrometry-Based Lipidome Analysis. Analytical Chemistry, 96(1), 223-233. [Link]

  • YouTube. (2022). How to Prepare Sterile Media for Use in Tissue Culture. [Link]

  • Lonza Bioscience. Mycoplasma contamination impairs transfection efficiency. [Link]

  • Semantic Scholar. The role of lipids in controlling microbial growth. [Link]

  • Oxford Academic. Polyunsaturated Fatty Acid-Induced Cytotoxicity Against Tumor Cells and Its Relationship to Lipid Peroxidation. [Link]

  • Cobetter. Cobetter's Answer to the Challenges of Liposome Sterile Filtration. [Link]

  • ResearchGate. Lipid Injectable Emulsions: Pharmacopeial and Safety Issues. [Link]

  • ChemRxiv. Vendor-dependent mobile phase contaminants affect neutral lipid analysis in lipidomics protocols. [Link]

  • Bio-Rad. Reexamination of the Effect of Endotoxin on Cell Proliferation and Transfection Efficiency. [Link]

  • MDPI. Risk Assessment of Dibutyl Phthalate (DBP) and Bis(2-Ethylhexyl) Phthalate (DEHP) in Hot Pot Bases with a Hybrid Modeling Approach. [Link]

  • PubMed. Histochemical detection of lipid droplets in cultured cells. [Link]

  • Biocompare. Mycoplasma: The Stealthy Lab Invader. [Link]

  • Gaschler, M. M., & Stockwell, B. R. (2017). Lipid peroxidation in cell death. Biochemical and Biophysical Research Communications, 482(3), 419-425. [Link]

  • Jaafar-Maalej, C., et al. (2021). Sterilization methods of liposomes: Drawbacks of conventional methods and perspectives. International Journal of Pharmaceutics, 597, 120271. [Link]

  • ResearchGate. How we make sure nanoparticles are sterile?[Link]

Sources

Validation & Comparative

Publish Comparison Guide: Validating MAPK Pathway Activation by Methylcarbamyl PAF C-8

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: Methylcarbamyl PAF C-8 (Mc-PAF C-8) Primary Application: Validation of MAPK (ERK1/2, p38, JNK) signaling via the Platelet-Activating Factor Receptor (PAFr). Verdict: Superior for Kinetic Studies. Unlike native Platelet-Activating Factor (PAF C-16), which is rapidly degraded by PAF acetylhydrolases (PAF-AH), Methylcarbamyl PAF C-8 combines metabolic stability with high water solubility. It induces sustained phosphorylation of MAPK targets, making it the preferred agonist for time-course experiments and systems with high intrinsic hydrolase activity.

Part 1: Mechanistic Grounding & Rationale

The Challenge with Native PAF

Native PAF (1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine) is a potent phospholipid mediator. However, its utility in in vitro signaling assays is often compromised by PAF Acetylhydrolase (PAF-AH) . This enzyme rapidly hydrolyzes the sn-2 acetyl group, converting active PAF into inactive Lyso-PAF within minutes. This degradation can lead to false negatives or artificially transient activation profiles in Western blot experiments.

The Mc-PAF C-8 Solution

Methylcarbamyl PAF C-8 replaces the labile sn-2 acetyl group with a metabolically stable N-methylcarbamyl group. Additionally, the sn-1 alkyl chain is shortened to octyl (C-8) .

  • Stability: The carbamate linkage is resistant to PAF-AH hydrolysis, ensuring the ligand remains at a constant concentration during the assay.

  • Solubility: The C-8 chain significantly increases water solubility compared to C-16 analogs, reducing the need for high concentrations of organic solvents (like DMSO or Ethanol) that can independently stress cells and activate MAPK.

  • Potency: Despite the shorter chain, Mc-PAF C-8 retains near-equipotent binding affinity for the PAFr compared to C-16 analogs [1].

Pathway Visualization

The following diagram illustrates the signal transduction pathway initiated by Mc-PAF C-8, leading to MAPK phosphorylation.

MAPK_Pathway Agonist Mc-PAF C-8 Receptor PAF Receptor (GPCR) Agonist->Receptor Binding (Stable) GProtein Gq / Gi Protein Receptor->GProtein Activation PLC PLCβ GProtein->PLC Ras Ras GProtein->Ras PKC PKC PLC->PKC DAG/Ca2+ Raf Raf-1 (MAP3K) PKC->Raf Ras->Raf MEK MEK1/2 (MAP2K) Raf->MEK Phosphorylation ERK ERK1/2 (MAPK) MEK->ERK Phosphorylation (Thr202/Tyr204) Nucleus Transcription Factors (c-Fos, c-Myc) ERK->Nucleus Translocation

Figure 1: Signal transduction pathway. Mc-PAF C-8 binds PAFr, triggering a kinase cascade that culminates in the dual phosphorylation of ERK1/2.

Part 2: Comparative Analysis Guide

Use this table to select the correct agonist for your specific experimental needs.

FeatureMethylcarbamyl PAF C-8 Native PAF (C-16) PMA (Phorbol Ester)
Primary Mechanism PAFr Agonist (Specific)PAFr Agonist (Specific)PKC Activator (Bypasses Receptor)
Metabolic Stability High (>100 min half-life)Low (Minutes; degraded by PAF-AH)Very High
Solubility High (Water soluble)Low (Requires BSA/Ethanol)Low (Requires DMSO)
Signaling Profile Sustained & RobustTransient (Pulse-like)Artificial/Supraphysiological
Best Use Case Time-course validation , kinetic studies, cells with high PAF-AH.Physiological mimicry of rapid inflammatory bursts.Positive control for PKC/MAPK machinery.

Key Insight: If your Western blot shows weak activation with Native PAF at 30+ minutes, it is likely due to ligand degradation, not pathway downregulation. Mc-PAF C-8 eliminates this variable.

Part 3: Experimental Protocol (Western Blot)

This protocol is optimized for detecting Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) .

A. Reagent Preparation
  • Mc-PAF C-8 Stock: Dissolve in PBS (pH 7.2) or Ethanol. For cell culture, PBS is preferred to avoid solvent effects. Prepare a 1 mM stock; store at -20°C.

  • Lysis Buffer (Critical): RIPA buffer supplemented with Phosphatase Inhibitors (e.g., Sodium Orthovanadate, Sodium Fluoride) and Protease Inhibitors.

    • Note: Failure to inhibit phosphatases will result in the loss of the phosphate group during lysis, yielding a false negative.

B. Cell Treatment Workflow
  • Seeding: Seed cells (e.g., neutrophils, HUVECs, CHO-PAFr) to 70-80% confluence.

  • Starvation: Replace media with serum-free media for 4–16 hours prior to the experiment.

    • Reason: Serum contains growth factors that elevate basal p-ERK levels, masking the specific effect of Mc-PAF.

  • Stimulation:

    • Negative Control: Vehicle (PBS) only.

    • Positive Control: PMA (100 nM) for 15 min.

    • Experimental: Treat with 100 nM – 1 µM Mc-PAF C-8 .

    • Time Points: Harvest lysates at 0, 5, 10, 30, and 60 minutes.

C. Western Blotting Steps[1]
  • SDS-PAGE: Load 20–30 µg of total protein per lane. Use 10% or 12% gels.

  • Transfer: Transfer to PVDF or Nitrocellulose membrane.

  • Blocking: Block with 5% BSA in TBST for 1 hour at Room Temp.

    • Warning: Do not use non-fat dry milk for phospho-antibodies if the antibody datasheet advises against it (milk contains casein, a phosphoprotein that can cause high background).

  • Primary Antibody:

    • Anti-p-ERK1/2: Incubate overnight at 4°C (typically 1:1000 dilution).

  • Secondary Antibody: HRP-conjugated anti-rabbit/mouse (1 hour at Room Temp).

  • Detection: Use ECL substrate.

  • Normalization: Strip and re-probe for Total ERK1/2 (not GAPDH/Actin alone). This confirms that changes in band intensity are due to phosphorylation, not unequal loading.

D. Workflow Diagram

Protocol_Workflow Step1 1. Serum Starve (Overnight) Step2 2. Treat with Mc-PAF C-8 (100 nM) Step1->Step2 Step3 3. Lyse with Phosphatase Inhibitors Step2->Step3 Step4 4. SDS-PAGE & Transfer Step3->Step4 Step5 5. Probe: p-ERK1/2 Step4->Step5 Step6 6. Re-probe: Total ERK Step5->Step6

Figure 2: Step-by-step experimental workflow for validating MAPK activation.

Part 4: Data Interpretation & Troubleshooting

Expected Results
  • Mc-PAF C-8: You should observe a strong doublet band at ~42/44 kDa (ERK1/2) appearing at 5 minutes, peaking around 10–15 minutes, and potentially sustaining up to 60 minutes depending on receptor internalization rates [2].

  • Native PAF: Likely peaks at 5 minutes but fades rapidly by 15–30 minutes due to hydrolysis.

Troubleshooting Table
ObservationPossible CauseSolution
No p-ERK Signal Phosphatase activity in lysate.Add fresh Na3VO4 and NaF to lysis buffer.
High Basal Signal Incomplete starvation.Increase starvation time or wash cells gently before starvation.
Signal fades too fast Receptor desensitization.This is biological.[1][2][3][4][5] Mc-PAF prevents ligand degradation, not receptor internalization.
Total ERK varies Unequal loading.Normalize p-ERK signal to Total ERK signal for quantification.

References

  • Kume, K., & Shimizu, T. (1997). Platelet-activating factor (PAF) induces growth stimulation, inhibition, and suppression of oncogenic transformation in NRK cells overexpressing the PAF receptor.[4][5] Journal of Biological Chemistry, 272(36), 22898-22904.[4][5] Available at: [Link]

  • O'Flaherty, J. T., et al. (1987). 1-O-alkyl-2-N-methylcarbamyl-glycerophosphocholine: a biologically potent, non-metabolizable analog of platelet-activating factor. Biochemical and Biophysical Research Communications, 147(1), 18-24. Available at: [Link]

Sources

Publish Comparison Guide: Methylcarbamyl PAF C-8 Selectivity & Performance

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stable, Soluble Agonist

Methylcarbamyl PAF C-8 (mc-PAF C-8) represents a precision tool in lipid signaling research. While native Platelet-Activating Factor (PAF C-16) is the biological standard, its utility is often compromised by rapid hydrolysis via PAF acetylhydrolase (PAF-AH) and poor aqueous solubility.

This guide evaluates mc-PAF C-8 against native PAF and its longer-chain analogue (mc-PAF C-16). The core finding is distinct: mc-PAF C-8 retains near-equipotent biological activity to C-16 analogues while offering superior solubility and complete resistance to metabolic degradation. This unique profile minimizes experimental noise caused by ligand depletion, making it the superior choice for long-duration assays (e.g., cell cycle arrest, gene expression).

Mechanistic Insight: Structure-Activity Relationship (SAR)

The efficacy of mc-PAF C-8 is defined by two critical structural modifications:

  • sn-2 Methylcarbamyl Modification:

    • Mechanism: Replaces the native acetyl ester with an N-methylcarbamyl group.[1]

    • Impact: This modification sterically and chemically prevents recognition by the catalytic triad of PAF-AH (PLA2G7).[1] Consequently, the molecule is not hydrolyzed into the inactive lyso-form, extending its biological half-life from minutes to hours.

  • sn-1 Octyl (C-8) Chain:

    • Mechanism: Shortens the hydrophobic tail from the native hexadecyl (C-16) to octyl (C-8).

    • Impact: Drastically increases the Critical Micelle Concentration (CMC).[1] Unlike C-16 lipids, which require albumin carriers (BSA) or solvents (DMSO/Ethanol) to remain dispersed, C-8 analogues often exhibit significant water solubility. Surprisingly, despite the shorter tail, mc-PAF C-8 retains high affinity for the PAF Receptor (PAFR), contradicting the general lipid rule that shorter chains abolish potency.

Comparative Performance Analysis

The following data synthesizes performance metrics across three primary alternatives.

Table 1: Performance Matrix of PAF Analogues
FeatureMethylcarbamyl PAF C-8 Methylcarbamyl PAF C-16 Native PAF (C-16)
Primary Receptor PAFR (High Affinity)PAFR (High Affinity)PAFR (High Affinity)
Metabolic Stability High (>100 min t1/2)High (>100 min t1/2)Low (<5 min t1/2)
PAF-AH Cross-Reactivity None (Resistant)None (Resistant)High (Substrate)
Solubility (Aq.) High (PBS compatible)Low (Req.[1] BSA/Ethanol)Low (Req. BSA/Ethanol)
Potency (Platelet Agg.) Equipotent to C-16Equipotent to NativeStandard Reference
Receptor Selectivity Specific to PAFRSpecific to PAFRSpecific to PAFR
Key Cross-Reactivity Findings
  • PAF-AH (Enzymatic): mc-PAF C-8 shows zero cross-reactivity with the catabolic enzyme PAF-AH. This is the primary "off-target" interaction that confounds studies using native PAF.

  • Other Lipid GPCRs (LPA/S1P): Specificity is maintained. While short-chain lipids can theoretically perturb membranes non-specifically at high micromolar concentrations (>10 µM), mc-PAF C-8 operates in the nanomolar range (Kd ~2-10 nM), well below the threshold for non-specific membrane effects.

Visualizing the Selectivity Landscape

The diagram below illustrates the divergent pathways of Native PAF versus mc-PAF C-8, highlighting the "Metabolic Bypass" that defines the synthetic analogue's utility.

PAF_Selectivity NativePAF Native PAF (C-16) PAFR PAF Receptor (GPCR) NativePAF->PAFR Activates PAFAH PAF-AH (Degradation Enzyme) NativePAF->PAFAH Hydrolyzed by mcPAF mc-PAF C-8 mcPAF->PAFR Activates (Stable) mcPAF->PAFAH X Resistant Signal Signaling: Ca2+ Flux, MAPK, c-fos PAFR->Signal Inactive Inactive Lyso-PAF PAFAH->Inactive

Figure 1: Selectivity Landscape. mc-PAF C-8 activates the receptor without susceptibility to the metabolic feedback loop that degrades Native PAF.

Experimental Protocols

To validate the specificity of mc-PAF C-8 in your specific cell line, use the following self-validating protocols.

Protocol A: Validating PAFR Specificity (The Antagonist Check)

Objective: Confirm that observed effects (e.g., Calcium flux) are mediated strictly by PAFR and not off-target lipid receptors (like LPA).

  • Preparation:

    • Agonist: Prepare mc-PAF C-8 stock (10 mM in Ethanol). Dilute to working concentration (e.g., 100 nM) in PBS + 0.1% BSA.

    • Antagonist: Use WEB 2086 (Apafant), a highly specific PAFR antagonist.[1]

  • Pre-Incubation:

    • Treat Control wells with Vehicle (PBS/BSA).[1]

    • Treat Experimental wells with WEB 2086 (10 µM) for 15 minutes at 37°C.

  • Stimulation:

    • Add mc-PAF C-8 (100 nM) to both groups.

  • Readout (Ca2+ Flux):

    • Measure intracellular Calcium [Ca2+]i using Fluo-4 AM.

  • Validation Criteria:

    • Specific Signal: The Vehicle group shows a sharp peak within 30-60 seconds.

    • Blockade: The WEB 2086 group shows >90% inhibition of the peak.

    • Note: If inhibition is <50%, suspect cross-reactivity with other lipid receptors or non-specific membrane perturbation.[1]

Protocol B: Metabolic Stability Assay (The Half-Life Check)

Objective: Demonstrate the superior stability of mc-PAF C-8 over Native PAF in biological media.

  • Incubation:

    • Incubate Native PAF C-16 and mc-PAF C-8 (both 1 µM) separately in human plasma (rich in PAF-AH) at 37°C.

  • Sampling:

    • Take aliquots at T=0, 5, 15, 60, and 120 minutes.

  • Extraction:

    • Stop reaction immediately with ice-cold Methanol (1:4 v/v).

  • Analysis (LC-MS/MS):

    • Monitor the parent ion transition.

    • Native PAF: Expect rapid decay (T1/2 < 10 mins).[1]

    • mc-PAF C-8: Expect stable signal (T1/2 > 100 mins).

Experimental Workflow Diagram

This workflow illustrates the decision logic for selecting mc-PAF C-8 for your study.

Workflow Start Start: Lipid Signaling Study Q1 Is long-term stimulation required? (>30 mins) Start->Q1 BranchNative Use Native PAF C-16 (Physiological relevance) Q1->BranchNative No BranchStable Use Methylcarbamyl PAF (Prevent degradation) Q1->BranchStable Yes Q2 Is aqueous solubility critical? (Avoid DMSO/Carrier effects) BranchStable->Q2 SelectC16 Select mc-PAF C-16 (Standard Potency) Q2->SelectC16 No SelectC8 Select mc-PAF C-8 (High Solubility + Potency) Q2->SelectC8 Yes Validate Data Generation SelectC8->Validate Run Protocol A (Confirm Specificity)

Figure 2: Selection Logic. Choose mc-PAF C-8 when both metabolic stability and solubility are required.

References

  • O'Flaherty, J. T., et al. (1987).[1][2] "1-O-alkyl-2-N-methylcarbamyl-glycerophosphocholine: a biologically potent, non-metabolizable analog of platelet-activating factor."[2] Biochemical and Biophysical Research Communications.

  • Cayman Chemical. "Methylcarbamyl PAF C-8 Product Information & Biological Activity."[1] Cayman Chemical Product Database.

  • MedChemExpress. "Methylcarbamyl PAF C-8: Biological Activity and Protocols." MCE Product Guide.

  • McIntyre, T. M., et al. (2009).[1] "The emerging roles of PAF acetylhydrolase." Journal of Lipid Research.

Sources

Technical Guide: Validating the Specificity of Methylcarbamyl PAF C-8 for the PAF Receptor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability-Solubility Matrix

In the study of the Platelet-Activating Factor Receptor (PAFR), researchers face a dual challenge: the rapid enzymatic degradation of native PAF and the poor water solubility of stable lipophilic analogs.

Methylcarbamyl PAF C-8 (Mc-PAF C-8) is a synthetic analog engineered to resolve this specific bottleneck. By modifying the sn-2 position with an N-methylcarbamyl group, it resists hydrolysis by PAF acetylhydrolase (PAF-AH). Simultaneously, its truncated octyl (C-8) sn-1 chain confers superior water solubility compared to the standard C-16 analogs.

This guide provides a rigorous framework for validating Mc-PAF C-8 specificity, ensuring that observed biological effects are mediated strictly via PAFR signaling and not through non-specific lipid intercalation or solvent artifacts.

Comparative Technical Profile

The following table contrasts Mc-PAF C-8 against Native PAF and its longer-chain analog. Use this to select the correct ligand for your assay conditions.

FeatureNative PAF (C-16) Mc-PAF C-16 Mc-PAF C-8
Primary Utility Physiological baseline controlHigh-potency, long-term stimulationSolvent-free / Sensitive cell assays
Metabolic Stability Low (

min in plasma)
High (

min)
High (

min)
Solubility (PBS pH 7.2) Poor (Requires BSA carrier)Poor (Requires EtOH/DMSO)Excellent (~25 mg/mL)
Receptor Affinity High (nM range)High (Equipotent to Native)Moderate to High*
Degradation Mechanism Hydrolyzed by PAF-AHResistant to PAF-AHResistant to PAF-AH
Risk Factor Rapid inactivation leads to false negativesSolvent toxicity (DMSO/EtOH) in sensitive cellsLower lipophilicity may alter membrane residence time

*Note: While Mc-PAF C-8 is nearly equipotent to C-16 in platelet aggregation assays, its binding kinetics differ slightly due to the reduced hydrophobic interaction of the C-8 tail.

Mechanistic Insight: Resistance & Signaling

The biological utility of Mc-PAF C-8 relies on its structural resistance to PAF Acetylhydrolase (PAF-AH) , the enzyme responsible for terminating PAF signaling.[1]

Diagram 1: Metabolic Fate & Signaling Pathway

The following diagram illustrates the divergent fates of Native PAF versus Mc-PAF C-8 and the downstream signaling cascade (MAPK/c-fos) activated upon receptor binding.

PAF_Signaling_Fate cluster_ligands Ligand Input cluster_enzyme Enzymatic Checkpoint cluster_receptor Receptor Activation cluster_outcome Biological Outcome NativePAF Native PAF (Acetyl Group) PAFAH PAF-AH (Acetylhydrolase) NativePAF->PAFAH Susceptible PAFR PAF Receptor (GPCR) NativePAF->PAFR Transient Binding McPAF Mc-PAF C-8 (Methylcarbamyl Group) McPAF->PAFAH Resistant McPAF->PAFR Stable Binding Inactive Inactive Lyso-PAF (Signal Terminated) PAFAH->Inactive Hydrolysis Signal Signaling Cascade (MAPK, c-fos, Ca2+) PAFR->Signal Activation

Caption: Mc-PAF C-8 bypasses PAF-AH hydrolysis, ensuring sustained PAFR activation and downstream signaling.

Protocol: The "Self-Validating" Specificity Assay

To publish data using Mc-PAF C-8, you must prove that the observed effect is PAFR-dependent . The C-8 analog's high solubility eliminates solvent artifacts, but its specificity must be confirmed using a competitive antagonist.

Materials Required[2][3][4][5][6][7][8]
  • Agonist: Methylcarbamyl PAF C-8 (Stock: 5 mg/mL in Ethanol or direct PBS solution).

  • Antagonist: WEB 2086 (Apafant). A potent, competitive PAFR antagonist (

    
     nM).[2]
    
  • System: Platelet-Rich Plasma (PRP) or PAFR-transfected cells (e.g., NRK-49).[1][3][4][5][6]

  • Buffer: Tyrode’s Buffer (platelets) or PBS + 0.1% BSA (cells).

Step-by-Step Workflow

Step 1: Preparation of Mc-PAF C-8 Working Solution

  • Why: Unlike C-16, C-8 does not require sonication in albumin.

  • Evaporate the ethanol from the stock aliquot using a gentle nitrogen stream.

  • Reconstitute directly in PBS (pH 7.2) to a concentration of 100

    
    M.
    
  • Critical: Do not vortex violently; gentle inversion is sufficient due to the C-8 chain.

Step 2: Antagonist Pre-Incubation (The Specificity Lock)

  • Divide samples into three groups:

    • Group A (Vehicle): PBS only.

    • Group B (Agonist Only): PBS.

    • Group C (Blocked): Pre-incubate with 10

      
      M WEB 2086  for 15 minutes at 37°C.
      
  • Note: The antagonist concentration should be

    
    100x the 
    
    
    
    to ensure full receptor occupancy.

Step 3: Agonist Challenge

  • Add Mc-PAF C-8 to Groups B and C.

  • Target Concentration: Start with 100 nM (titrate 10 nM – 1

    
    M based on cell sensitivity).
    
  • Note: Mc-PAF C-8 is equipotent to C-16 in aggregation but may require slightly higher concentrations for gene expression assays.

Step 4: Readout & Interpretation

  • Aggregation: Measure light transmission (aggregometry) for 5–10 minutes.

  • Signaling: Lyse cells at 10–30 mins for Western Blot (p-ERK1/2) or 24h for gene expression.

Logic of Validation

The following diagram details the Boolean logic required to accept the experimental data. If the antagonist (WEB 2086) fails to abolish the signal, the effect of Mc-PAF C-8 is non-specific (off-target).

Validation_Logic Start Experimental Setup Condition1 Condition 1: Mc-PAF C-8 Only Start->Condition1 Condition2 Condition 2: Mc-PAF C-8 + WEB 2086 Start->Condition2 Result1 Signal Observed? Condition1->Result1 Result2 Signal Blocked? Condition2->Result2 Result1->Result2 Yes Conclusion_Inactive INVALID: Inactive Agonist / Assay Failure Result1->Conclusion_Inactive No Conclusion_Valid VALIDATED: Specific PAFR Activation Result2->Conclusion_Valid Yes (Inhibited) Conclusion_Invalid INVALID: Non-Specific / Off-Target Result2->Conclusion_Invalid No (Signal Persists)

Caption: Decision tree for validating Mc-PAF C-8 specificity using the antagonist WEB 2086.

Expert Troubleshooting & Optimization

  • Handling Solubility:

    • While Mc-PAF C-8 is soluble in PBS, avoid storing it in aqueous solution for months. Hydrolysis of the phosphate headgroup can occur over long periods (years), though the carbamyl bond is stable. Store the ethanolic stock at -20°C.

    • Tip: If you observe precipitation in high-concentration stocks (>10 mM), warm slightly to 30°C.

  • Potency Adjustments:

    • If switching from Native PAF to Mc-PAF C-8 , you may observe a slight right-shift in the dose-response curve (lower potency) in binding assays. This is due to the C-8 chain engaging less effectively with the hydrophobic channel of the GPCR compared to the C-16 chain.

    • Correction: Increase concentration by 2-5x relative to Native PAF to achieve identical

      
      .
      
  • Negative Controls:

    • Always run a vehicle control containing the exact percentage of ethanol present in your agonist stimulation (if not fully evaporated) to rule out solvent-induced permeabilization.

References

  • O'Flaherty, J. T., et al. (1987). 1-O-alkyl-2-N-methylcarbamyl-glycerophosphocholine: a biologically potent, non-metabolizable analog of platelet-activating factor. [Link]

  • Casals-Stenzel, J., et al. (1987). Pharmacological actions of WEB 2086, a new specific antagonist of platelet activating factor.[7][2][8] [Link]

  • Travers, J. B., et al. (1998). Platelet-activating factor biosynthetic enzymes.[1][9] (Contextualizing PAF-AH degradation pathways). [Link]

Sources

Comparative analysis of the half-life of Methylcarbamyl PAF C-8 and natural PAF

[1][2][3]

Executive Summary

This technical guide provides a comparative analysis of the metabolic stability and half-life of Methylcarbamyl PAF C-8 (1-O-octyl-2-O-(N-methylcarbamoyl)-sn-glyceryl-3-phosphorylcholine) versus Natural Platelet-Activating Factor (PAF, typically C-16).[1][2][3]

Key Finding: Natural PAF exhibits a short half-life (~6–12 minutes in human plasma) due to rapid hydrolysis by PAF-acetylhydrolase (PAF-AH).[1][2][3] In contrast, Methylcarbamyl PAF C-8 is metabolically stable with a half-life exceeding 100 minutes , rendering it a critical tool for long-duration signaling studies where sustained receptor activation is required.[1][2][3]

Structural & Chemical Basis of Stability

The drastic difference in half-life between these two compounds is dictated by the chemical bond at the sn-2 position of the glycerol backbone.[1][3]

Natural PAF (C-16)

Natural PAF (1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine) contains an acetyl ester at the sn-2 position.[1][2][3] This ester bond is the specific substrate for PAF-Acetylhydrolase (PAF-AH) , also known as Lipoprotein-associated Phospholipase A2 (Lp-PLA2).[1][2][3]

  • Mechanism of Degradation: PAF-AH hydrolyzes the acetyl group, converting active PAF into Lyso-PAF , which is biologically inert.[1][2][3]

  • Consequence: Rapid loss of biological activity in plasma and tissue homogenates.[3]

Methylcarbamyl PAF C-8

Methylcarbamyl PAF C-8 is a synthetic analog designed to resist this hydrolysis.[1][2][3]

  • Modification: The labile acetyl ester is replaced by an N-methylcarbamyl (carbamate) group.[1][2][3]

  • Stability Mechanism: The carbamate linkage is sterically and electronically resistant to nucleophilic attack by the serine active site of PAF-AH.[3]

  • C-8 Alkyl Chain: The "C-8" designation refers to the octyl chain at the sn-1 position (vs. the hexadecyl C-16 chain in natural PAF).[1][2][3] This shorter chain enhances water solubility and increases the Critical Micelle Concentration (CMC), allowing the molecule to exist as a monomer at higher concentrations, which is advantageous for kinetic studies.

Structural Comparison Diagram

PAF_Structure_ComparisonNatural_PAFNatural PAF (C-16)(sn-2 Acetyl Ester)EnzymePAF-Acetylhydrolase(PAF-AH)Natural_PAF->Enzyme Rapid HydrolysisLyso_PAFLyso-PAF(Biologically Inactive)Enzyme->Lyso_PAF Cleavage of Acetyl GroupMC_PAFMethylcarbamyl PAF C-8(sn-2 N-Methylcarbamyl)MC_PAF->Enzyme Resistant (X)StableMetabolically Stable(Sustained Activity)MC_PAF->Stable No Degradation

Figure 1: Mechanism of metabolic instability in Natural PAF versus the enzymatic resistance of Methylcarbamyl PAF C-8.

Comparative Data Analysis

The following data aggregates findings from plasma stability assays and functional potency studies.

ParameterNatural PAF (C-16)Methylcarbamyl PAF C-8
Half-Life (Human Plasma) 6.5 – 11.5 minutes [1]> 100 minutes [2]
Degradation Mechanism Hydrolysis by PAF-AH (Lp-PLA2)Resistant to hydrolysis
Primary Metabolite Lyso-PAF (Inactive)None (Stable parent compound)
Receptor Potency (EC50) High (nM range)Moderate to High (Functional Agonist)
Solubility Low (Requires carrier like BSA)Enhanced (Due to C-8 chain)
Experimental Utility Acute stimulation (Pulse)Chronic stimulation (Sustained)

Interpretation:

  • Natural PAF is suitable for mimicking physiological "burst" signaling events where rapid clearance is part of the regulatory mechanism.[3]

  • Methylcarbamyl PAF C-8 is superior for experiments requiring prolonged receptor occupancy, such as studying gene expression changes (e.g., c-fos, c-myc induction) or long-term cell cycle arrest [2].[1][2][3]

Experimental Methodologies

To independently verify these half-life values, researchers should employ one of the following validated protocols.

Protocol A: LC-MS/MS Plasma Stability Assay (Quantitative)

This is the gold-standard method for determining precise kinetic half-life.[1][2][3]

Reagents:

  • Human Plasma (pooled, K2EDTA).

  • Internal Standard (IS): PAF C-16-d4 (Deuterated).[1][2][3]

  • Precipitation Solvent: Methanol (cold).[3]

Workflow:

  • Spiking: Spike Methylcarbamyl PAF C-8 or Natural PAF into human plasma to a final concentration of 1 µM .

  • Incubation: Incubate at 37°C in a water bath.

  • Sampling: At defined time points (0, 5, 15, 30, 60, 120 min), remove a 50 µL aliquot.

  • Quenching: Immediately add 200 µL ice-cold Methanol containing the Internal Standard (100 nM) to stop enzymatic activity.

  • Extraction: Vortex for 30s, centrifuge at 10,000 x g for 10 min at 4°C to pellet proteins.

  • Analysis: Inject supernatant onto a C18 column coupled to a Triple Quadrupole Mass Spectrometer.

    • Monitor Transitions (MRM):

      • Natural PAF: m/z 524 → 184 (Phosphocholine headgroup).[3]

      • MC-PAF C-8: m/z 427 → 184.[1][2][3]

  • Calculation: Plot ln(Concentration) vs. Time. The slope (

    
    ) determines half-life (
    
    
    ).[1][3]
Protocol B: Functional Bioassay (Platelet Aggregation)

Useful for verifying biological activity retention without mass spectrometry.[3]

Workflow:

  • Pre-Incubation: Incubate the test compound (Natural PAF or MC-PAF) in platelet-poor plasma (PPP) at 37°C.

  • Aliquot Transfer: At time points (e.g., 0, 60, 120 min), transfer an aliquot of the pre-incubated plasma to a cuvette containing fresh Washed Platelets .

  • Measurement: Measure light transmission aggregation.

  • Result:

    • Natural PAF: Aggregation response will diminish rapidly (near zero activity by 60 min).[3]

    • MC-PAF: Aggregation response will remain constant, indicating the molecule has not degraded.[1][3]

Functional Implications in Research

The choice between Natural PAF and Methylcarbamyl PAF C-8 fundamentally alters experimental outcomes in signaling pathway analysis.[1][2][3]

Signaling Duration
  • Natural PAF: Induces a transient spike in intracellular Calcium (

    
    ) and rapid phosphorylation of ERK/MAPK, which returns to baseline quickly due to degradation and receptor desensitization.
    
  • MC-PAF: Maintains receptor occupancy, preventing the "off-rate" driven by metabolic clearance.[1][2][3] This allows for the study of desensitization-resistant pathways or downstream genomic effects that require sustained signaling thresholds [3].[1][2][3]

Pathway Diagram: Transient vs. Sustained Signaling

Signaling_ComparisonInput_NatNatural PAF(Transient Input)PAFRPAF Receptor (PAFR)Input_Nat->PAFR PulseDegradationMetabolic DegradationInput_Nat->DegradationInput_MCMC-PAF C-8(Sustained Input)Input_MC->PAFR ContinuousCa_SpikeCalcium Spike(Rapid, Transient)PAFR->Ca_Spike ImmediateGene_ExpGene Expression(c-fos, c-myc, G1 Arrest)PAFR->Gene_Exp Requires Sustained SignalDegradation->PAFR Signal Termination

Figure 2: Differential signaling outcomes. MC-PAF C-8 enables the study of long-term genomic responses (e.g., c-fos expression) that are often missed with natural PAF due to its rapid clearance.[1][2][3]

References

  • Kelefiotis, D., & Vakirtzi-Lemonias, C. (1997).[4] Kinetics of PAF transfer, distribution and metabolism in human blood in vitro. Life Sciences, 60(23), 2099–2109.[4]

  • Cayman Chemical. (n.d.).[2][3] Methylcarbamyl PAF C-8 Product Information & Stability Data. Cayman Chemical Product Guide.

  • Travers, J. B., et al. (1998). Platelet-activating factor biosynthetic pathways in epidermal cell lines. Journal of Investigative Dermatology.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methylcarbamyl PAF C-8
Reactant of Route 2
Reactant of Route 2
Methylcarbamyl PAF C-8

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.